EM-12-Alkyne-C6-OMs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26N2O6S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynyl methanesulfonate |
InChI |
InChI=1S/C22H26N2O6S/c1-31(28,29)30-14-7-5-3-2-4-6-9-16-10-8-11-17-18(16)15-24(22(17)27)19-12-13-20(25)23-21(19)26/h8,10-11,19H,2-5,7,12-15H2,1H3,(H,23,25,26) |
InChI Key |
DYFNFQIIIQFQEN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
EM-12-Alkyne-C6-OMs: An In-Depth Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of EM-12-Alkyne-C6-OMs, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers and scientists in the field of drug discovery and development.
Introduction
This compound is a bifunctional molecule composed of the E3 ligase ligand EM-12, derived from thalidomide (B1683933), connected to a six-carbon alkyne linker terminating in a mesylate group. This compound is specifically designed for the modular synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The terminal alkyne group allows for facile conjugation to a target protein ligand (warhead) containing a complementary azide (B81097) group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Chemical Properties
Detailed experimental data on the specific chemical properties of this compound are not extensively available in public literature. However, based on its structural components, a summary of its known and inferred properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₂₂H₂₆N₂O₆S | [Vendor Information] |
| Molecular Weight | 446.52 g/mol | [Vendor Information] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions. | Inferred from the properties of thalidomide and alkyne linkers |
| Storage | Store at -20°C for long-term stability. Protect from moisture. | General recommendation for complex organic molecules |
Note on Solubility and Stability:
-
Solubility: The thalidomide moiety imparts some polarity, but the long alkyl chain and the overall structure suggest good solubility in common organic solvents used in synthesis, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). As with many organic molecules, aqueous solubility is expected to be low.
-
Stability: The mesylate group (OMs) is a good leaving group and may be susceptible to hydrolysis, particularly under basic or acidic conditions. Therefore, storage in a dry environment is crucial. The alkyne group is generally stable under standard laboratory conditions. For long-term storage, maintaining the compound as a solid at low temperatures (-20°C) is recommended to minimize degradation.
Reactivity and Application in PROTAC Synthesis
The primary application of this compound is in the construction of PROTACs. The alkyne functional group is specifically incorporated for participation in CuAAC reactions. This "click chemistry" approach offers a robust and high-yielding method for linking the E3 ligase ligand portion to a warhead that targets a protein of interest (POI).
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves the coupling of this E3 ligase linker with an azide-functionalized warhead.
Caption: General workflow for PROTAC synthesis using this compound.
Mechanism of Action of the Resulting PROTAC
Once synthesized, the PROTAC molecule can enter cells and simultaneously bind to the target protein (via the warhead) and an E3 ubiquitin ligase (via the EM-12 moiety). This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a PROTAC synthesized from this compound.
Experimental Protocols
The following are general experimental protocols that can be adapted for the use of this compound. Optimization of reaction conditions may be necessary for specific warheads.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between this compound and an azide-containing warhead.
Materials:
-
This compound
-
Azide-functionalized warhead
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand (optional, but recommended for biological molecules)
-
Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water/buffer)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all reagents in the chosen solvent. A typical concentration for the alkyne and azide is 10-100 mM. Copper(II) sulfate and sodium ascorbate are often prepared as fresh aqueous solutions.
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere, dissolve this compound (1 equivalent) and the azide-functionalized warhead (1-1.2 equivalents) in the reaction solvent.
-
If using a ligand, add THPTA (1-5 equivalents relative to copper).
-
Add copper(II) sulfate (0.1-0.5 equivalents).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1-5 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified. Standard purification methods for PROTACs include preparative reverse-phase HPLC.
-
Characterization of the Synthesized PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization of PROTACs
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity | A peak corresponding to the calculated mass of the PROTAC with high purity. |
| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed PROTAC structure, showing signals from both the warhead and the EM-12 linker moiety. |
| HRMS | Determine accurate mass | Provides high-resolution mass data to confirm the elemental composition. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its pre-installed E3 ligase ligand and terminal alkyne functionality streamline the assembly of these complex molecules through the reliable CuAAC "click" reaction. While specific experimental data for this compound is limited, the general principles of handling alkynes, mesylates, and thalidomide derivatives, combined with established protocols for PROTAC synthesis, provide a solid foundation for its successful application in drug discovery and chemical biology research. Researchers are advised to perform small-scale test reactions to optimize conditions for their specific warhead of interest.
The Alkyne Group in PROTAC Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is far more than a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This technical guide focuses on the role of the alkyne group, a common motif incorporated into PROTAC linkers. The alkyne functionality offers unique advantages in terms of synthetic accessibility, conformational rigidity, and metabolic stability, making it a valuable tool in the design and optimization of potent and drug-like PROTACs.
The Multifaceted Role of the Alkyne Group
The incorporation of an alkyne group into a PROTAC linker can significantly influence its properties and performance in several key areas:
Facilitating Modular Synthesis via Click Chemistry
The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the modular and rapid synthesis of PROTAC libraries.[3] By preparing a collection of alkyne-functionalized E3 ligase ligands and azide-functionalized POI ligands (or vice versa), researchers can quickly generate a diverse set of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.[4]
Imparting Rigidity and Conformational Control
Unlike flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, the linear geometry of the alkyne group introduces rigidity into the PROTAC linker.[4][5] This conformational constraint can be advantageous for several reasons:
-
Pre-organization for Ternary Complex Formation: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for the formation of a productive ternary complex between the POI and the E3 ligase. This can reduce the entropic penalty associated with binding and lead to enhanced degradation potency.[5]
-
Improved Selectivity: By limiting the conformational flexibility, a rigid linker can disfavor the formation of non-productive or off-target ternary complexes, potentially leading to improved selectivity.
Modulating Physicochemical Properties
The alkyne group, and the resulting triazole from click chemistry, can influence the physicochemical properties of the PROTAC, including:
-
Solubility: While the hydrocarbon nature of the alkyne itself is lipophilic, the resulting 1,2,3-triazole ring formed via CuAAC is a polar motif that can contribute to aqueous solubility. However, the overall effect on solubility is context-dependent and can be fine-tuned by incorporating other polar groups into the linker.
-
Cell Permeability: The impact of linker rigidity on cell permeability is complex. While increased rigidity can sometimes lead to improved permeability by favoring conformations that shield polar surface area, this is not a universal rule and depends on the overall properties of the PROTAC.[6] Shorter, more rigid linkers are often explored to improve the challenging permeability of these "beyond Rule of Five" molecules.[7]
Enhancing Metabolic Stability
The 1,2,3-triazole ring formed from the CuAAC reaction is generally considered to be metabolically stable, resistant to enzymatic degradation.[] This can improve the in vivo half-life of the PROTAC compared to molecules with more metabolically labile linkers. While the alkyne group itself can be a site of metabolism, its incorporation within a rigid linker can sometimes shield it from metabolic enzymes.
Data Presentation: Quantitative Analysis of Alkyne-Containing PROTACs
The following table summarizes representative data for PROTACs containing alkyne-derived linkers, highlighting the impact of linker modifications on their biological activity and physicochemical properties.
| PROTAC ID | Target | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) | Reference |
| ARD-69 | AR | VHL | Alkyne-containing rigid linker with piperidine (B6355638) motifs | 0.76 (VCaP cells) | >95 | Not Reported | Improved over hydrocarbon linkers | [8] |
| RC-3 | BTK | CRBN | Reversible covalent with cyanoacrylamide (alkyne derivative) | <10 | ~90 | Not Reported | Not Reported | [9] |
| PROTAC-1 | H-PGDS | CRBN | Alkyne-containing linker | 0.0173 | Not Reported | Not Reported | Not Reported | [5] |
| MZ1 | BRD4 | VHL | PEG-based linker (for comparison) | 25 | >90 | Low | Not Reported | |
| AT1 | BRD4 | CRBN | Alkyne-containing linker | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
Note: This table is a compilation of data from multiple sources and is intended to be representative. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Synthesis of an Alkyne-Containing PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the final coupling step in the synthesis of an alkyne-containing PROTAC.
Materials:
-
Azide-functionalized POI ligand (1.0 eq)
-
Alkyne-functionalized E3 ligase ligand (1.0 - 1.2 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent: Dichloromethane (DCM) and Water (H₂O) in a 1:1 ratio
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase ligand in DCM in a round-bottom flask.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
To the reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with water to remove the copper catalyst and other water-soluble reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Androgen Receptor signaling and PROTAC-mediated degradation.
Caption: BET bromodomain signaling and PROTAC-mediated degradation.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to the Function of C6 Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key moieties—a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] While the choice of ligands determines the target and the E3 ligase, the linker is far from a passive spacer. Its length, composition, and attachment points are critical determinants of the efficacy and physicochemical properties of the PROTAC.[3]
This technical guide focuses on the function of the C6 alkyl linker, a common and versatile linker class in PROTAC design. We will delve into its role in facilitating the formation of a productive ternary complex, its impact on the physicochemical properties of the PROTAC, and provide detailed experimental protocols for the synthesis and evaluation of C6 linker-containing PROTACs.
The Role of the Linker in PROTAC Function
The primary function of the linker in a PROTAC is to bridge the POI and the E3 ligase, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4] The stability and geometry of this complex are paramount for efficient ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The length of the linker is a particularly critical parameter. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins. Conversely, a linker that is too long may result in an unproductive ternary complex where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination.[3]
C6 Alkyl Linkers: A Balance of Flexibility and Reach
C6 alkyl linkers, comprising a six-carbon aliphatic chain, represent a frequently employed linker class in PROTAC development. Their prevalence stems from a favorable balance of several key properties:
-
Flexibility: The alkyl chain provides significant conformational flexibility, allowing the PROTAC to adopt various orientations and increasing the probability of forming a productive ternary complex.
-
Length: A six-carbon chain often provides sufficient length to span the distance between the ligand-binding pockets of many POIs and E3 ligases without inducing excessive strain.
-
Synthetic Tractability: Alkyl chains are synthetically straightforward to incorporate into PROTAC structures using well-established chemical reactions.[5]
Quantitative Analysis of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic studies varying the linker length are crucial for optimizing PROTAC potency. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficiency, often quantified by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Alkyl/Ether | < 12 | No Degradation | - | [6] |
| BRD4 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [6] |
| BRD4 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [6] |
| Androgen Receptor | VHL | Varied | - | - | - | [7][8] |
| FBXO22 | VHL | Alkyl aldehyde | C5 | Inactive | - | [9] |
| FBXO22 | VHL | Alkyl aldehyde | C6 | 150 | 72 | [9] |
| FBXO22 | VHL | Alkyl aldehyde | C7 | Reduced Activity | - | [9] |
| Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. |
| PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| ARD-2051 | Androgen Receptor | Not Specified | 0.6 | >90 | [10] |
| QCA570 | BRD4 | CRBN | ~1 | - | [11][12] |
| Compound 34 | BRD4 | CRBN | 60 | - | [13] |
| Compound 37 | BRD4 | CRBN | 62 | - | [13] |
| Table 2: Degradation Potency of Selected PROTACs. |
Experimental Protocols
Synthesis of a PROTAC with a C6 Alkyl Linker (Representative Protocol)
This protocol outlines the synthesis of a PROTAC via amide bond formation, a common strategy for incorporating alkyl linkers. This example assumes the availability of a POI ligand with a carboxylic acid handle and an E3 ligase ligand with a Boc-protected amine linker precursor.
Step 1: Amide Coupling
-
Dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Boc-NH-(CH2)6-NH-E3 Ligand (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected PROTAC in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[14][15]
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[6][17][18][19]
General Workflow: [20]
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
In a separate experiment, determine the binary KD of the PROTAC for the POI in solution.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the POI and the PROTAC at varying concentrations over the immobilized E3 ligase. The concentration of the POI should be kept constant and at a saturating level relative to the PROTAC's affinity for it.
-
Measure the binding response to determine the kinetics and affinity of ternary complex formation.
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the apparent KD of the PROTAC for the E3 ligase in the presence of the POI. An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.[20]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11]
General Protocol for Ternary Complex Analysis:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the PROTAC into the POI solution to determine the other binary interaction parameters.
-
-
Ternary Titration:
-
Place the E3 ligase in the sample cell.
-
In the syringe, prepare a solution of the POI pre-saturated with the PROTAC.
-
Titrate the POI-PROTAC complex into the E3 ligase solution. The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Analyze the titration data using appropriate binding models to determine the thermodynamic parameters for ternary complex formation and calculate the cooperativity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by PROTACs and a general experimental workflow for their evaluation.
BRD4 Signaling Pathway
Androgen Receptor (AR) Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
General Experimental Workflow for PROTAC Evaluation
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and the C6 alkyl linker offers a versatile and synthetically accessible option. Its flexibility and length are often well-suited for promoting the formation of a productive ternary complex, a prerequisite for efficient target protein degradation. However, the optimal linker is target- and E3 ligase-dependent, necessitating a systematic approach to linker design and optimization. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of C6 linker-containing PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of ARD-2051 as a Potent and Orally Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. tainstruments.com [tainstruments.com]
The Emergence of EM12-FS: A Covalent Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of targeted protein degradation (TPD) has been revolutionized by the development of small molecules that hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. Among these, molecular glues represent a fascinating class of molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. This technical guide provides a comprehensive overview of EM12-FS, a novel covalent molecular glue that exemplifies the power and specificity of this approach. EM12-FS, a fluorosulfate (B1228806) derivative of the thalidomide (B1683933) analog EM12, covalently modifies the E3 ligase Cereblon (CRBN) to induce the selective degradation of a novel neosubstrate, N-terminal glutamine amidohydrolase 1 (NTAQ1). This document details the core function, mechanism of action, associated signaling pathways, and key experimental methodologies used to characterize EM12-FS, offering a valuable resource for researchers in the field of drug discovery and chemical biology.
Core Function and Mechanism of Action of EM12-FS
EM12-FS functions as a covalent molecular glue that recruits the protein NTAQ1 to the CRL4CRBN E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation.[1][2] Unlike traditional non-covalent molecular glues, EM12-FS possesses a fluorosulfate warhead that allows it to form a covalent bond with a specific histidine residue (His353) within the "sensor loop" of Cereblon.[3][4] This covalent modification locks the sensor loop in a closed conformation, remodeling the surface of CRBN to create a novel binding interface that is recognized by NTAQ1.[4] This induced proximity between NTAQ1 and the E3 ligase machinery leads to the polyubiquitination of NTAQ1, marking it for degradation by the proteasome.[1][3]
The degradation of NTAQ1 by EM12-FS is highly selective. Quantitative mass spectrometry-based proteomics has shown that NTAQ1 is the only protein significantly downregulated upon treatment with EM12-FS in MOLT4 cells.[1][2] This remarkable specificity highlights the potential of covalent molecular glues to achieve precise targeting of proteins that were previously considered "undruggable".[4]
Signaling Pathway of EM12-FS-mediated NTAQ1 Degradation
The degradation of NTAQ1 induced by EM12-FS is dependent on the activity of the cullin-RING ligase (CRL) machinery. This has been demonstrated through experiments using MLN4924, an inhibitor of the NEDD8-activating enzyme (NAE). Pre-treatment of cells with MLN4924 rescues the downregulation of NTAQ1 by EM12-FS, confirming that the degradation process requires an active CRL4CRBN complex.[1][2]
NTAQ1 is a protein N-terminal glutamine amidohydrolase that plays a role in the Arg/N-end rule pathway of protein degradation and has been implicated in the DNA damage response.[2][4][5] The N-end rule pathway is a cellular process that recognizes and degrades proteins based on their N-terminal amino acid residue. By degrading NTAQ1, EM12-FS can potentially modulate these fundamental cellular processes.
Caption: EM12-FS covalently modifies CRBN to induce the ubiquitination and proteasomal degradation of NTAQ1.
Quantitative Data on EM12-FS Activity
| Assay Type | Purpose | Cell Line(s) | Key Findings | Reference(s) |
| Quantitative Mass Spectrometry Proteomics | To identify proteins degraded upon EM12-FS treatment. | MOLT4, THP1 | NTAQ1 was the only protein significantly and selectively downregulated. | [1][2] |
| NanoBRET™ CRBN Occupancy Assay | To measure the engagement of EM12-FS with CRBN in live cells. | HEK293T | Used to assess the cellular potency and binding of sulfonyl fluoride (B91410) probes to CRBN. | [3][6] |
| TR-FRET Dimerization Assay | To measure the EM12-FS-induced dimerization of CRBN and NTAQ1. | In vitro | Demonstrated a time-dependent increase in CRBN-NTAQ1 dimerization that correlated with CRBN covalent labeling. | [1] |
| Western Blotting | To confirm the degradation of NTAQ1. | MOLT4 | Confirmed the downregulation of NTAQ1 and its rescue by the NAE inhibitor MLN4924. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the function of EM12-FS.
Quantitative Proteomics for Neosubstrate Identification
This protocol outlines the workflow for identifying proteins degraded by EM12-FS using quantitative mass spectrometry.
Caption: Workflow for quantitative proteomics to identify EM12-FS neosubstrates.
Protocol:
-
Cell Culture and Treatment:
-
Culture MOLT4 cells in appropriate media and conditions.
-
Treat cells with a predetermined concentration of EM12-FS or DMSO (vehicle control) for a specified time course (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Peptide Labeling (for multiplexed analysis):
-
Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the EM12-FS-treated samples compared to the control.
-
Western Blotting for NTAQ1 Degradation and Neddylation-Dependence
This protocol describes the validation of NTAQ1 degradation and its dependence on the CRL pathway.
Protocol:
-
Sample Preparation:
-
Culture and treat MOLT4 cells with EM12-FS, DMSO, and/or the NAE inhibitor MLN4924 as required. For rescue experiments, pre-treat cells with MLN4924 before adding EM12-FS.
-
Prepare cell lysates as described in the proteomics protocol.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for NTAQ1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of NTAQ1.
-
TR-FRET Assay for CRBN-NTAQ1 Dimerization
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the proximity of CRBN and NTAQ1 induced by EM12-FS.
Protocol:
-
Reagent Preparation:
-
Purify recombinant CRBN and NTAQ1 proteins.
-
Label CRBN with a donor fluorophore (e.g., Terbium cryptate) and NTAQ1 with an acceptor fluorophore (e.g., d2) according to the labeling kit manufacturer's instructions.
-
-
Assay Procedure:
-
In a microplate, mix the labeled CRBN and NTAQ1 proteins at optimized concentrations.
-
Add varying concentrations of EM12-FS or a vehicle control.
-
Incubate the plate at room temperature for a specified time to allow for complex formation.
-
-
Data Acquisition:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the concentration of EM12-FS to determine the dose-response curve for dimerization.
-
To assess the time-dependence, perform measurements at different incubation times.
-
Conclusion
EM12-FS represents a significant advancement in the field of targeted protein degradation. Its unique covalent mechanism of action and high selectivity for the neosubstrate NTAQ1 underscore the potential of covalent molecular glues as powerful tools for chemical biology and drug discovery. The detailed methodologies and conceptual framework presented in this guide offer a solid foundation for researchers seeking to explore and expand upon this exciting area of therapeutic research. The continued development of novel E3 ligase ligands like EM12-FS will undoubtedly open up new avenues for targeting challenging disease-related proteins.
References
- 1. Cereblon covalent modulation through structure-based design of histidine targeting chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00078D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent protein degraders targeting the cereblon sensor loop histidine - American Chemical Society [acs.digitellinc.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide on a PROTAC Utilizing an Alkyne-Functionalized Linker for Targeted Protein Degradation
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2]. Unlike traditional inhibitors that merely block a protein's function, TPD technologies, such as Proteolysis Targeting Chimeras (PROTACs), eliminate the target protein entirely[3][4]. PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two[1][5]. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome[5][6].
This guide provides a technical overview of a hypothetical PROTAC, designated EM-12-Alkyne-C6-OMs, designed for targeted protein degradation. We will delve into its mechanism of action, design principles with a focus on its alkyne-containing linker, experimental protocols for its evaluation, and representative data.
Core Concept: The PROTAC Mechanism of Action
The fundamental principle of PROTAC action is to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade a target protein[7][8]. The process is catalytic, as the PROTAC molecule is released after the POI is ubiquitinated and can then recruit another POI molecule for degradation[3][5].
Diagram of the PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Design and Synthesis of this compound
The design of a PROTAC is a multi-parameter optimization problem where the choice of POI ligand, E3 ligase ligand, and the linker are all critical for efficacy[5][7]. For our hypothetical this compound, the components are:
-
EM-12: The "warhead" that binds to the target protein. Its selection would be based on known inhibitors or binders of the POI.
-
Alkyne-C6: A six-carbon linker featuring a terminal alkyne group. Alkynes are versatile functional groups in organic synthesis and can be used in "click" chemistry for facile conjugation or further modification[9]. The C6 length provides flexibility for the formation of a productive ternary complex[10].
-
OMs: This could hypothetically stand for a moiety that recruits an E3 ligase, for instance, a pomalidomide (B1683931) analogue that binds to Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase[11].
The synthesis would likely involve the coupling of the POI binder (EM-12) to one end of the Alkyne-C6 linker and the E3 ligase ligand to the other, potentially through amide bond formation or other standard cross-coupling reactions.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce degradation of the target protein. Key parameters include the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: In Vitro Degradation Profile of this compound
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | MCF7 | 24 hours |
| Dmax | >95% | MCF7 | 24 hours |
| Hill Slope | 1.2 | MCF7 | 24 hours |
Table 2: Time-Dependent Degradation of POI by this compound (100 nM)
| Treatment Time | % POI Remaining (Mean ± SD) |
| 0 hours | 100 ± 0 |
| 2 hours | 75 ± 5.2 |
| 4 hours | 48 ± 3.9 |
| 8 hours | 22 ± 2.1 |
| 16 hours | <10 |
| 24 hours | <5 |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of PROTACs. Below are protocols for key experiments.
1. Cell Culture and Treatment
-
Cell Line: MCF7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control. Cells are then incubated for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
2. Western Blotting for Protein Degradation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Diagram of the Western Blotting Workflow
Caption: A standard workflow for assessing protein degradation via Western Blot.
3. Quantitative Proteomics using Tandem Mass Tags (TMT) To assess the selectivity of the PROTAC across the entire proteome, a TMT-based quantitative proteomics experiment can be performed[12][13][14].
-
Sample Preparation: Protein is extracted from cells treated with this compound or DMSO. The protein is then digested into peptides.
-
TMT Labeling: Each peptide sample is labeled with a unique TMT tag[12][15].
-
Fractionation and LC-MS/MS: The labeled peptides are pooled, fractionated by high-pH reverse-phase chromatography, and then analyzed by LC-MS/MS[16].
-
Data Analysis: The MS data is processed to identify and quantify thousands of proteins simultaneously. The relative abundance of each protein in the PROTAC-treated sample is compared to the control sample to identify off-target degradation.
Diagram of the TMT Proteomics Workflow
Caption: Workflow for TMT-based quantitative proteomics.
The targeted protein degradation field, spearheaded by technologies like PROTACs, offers a novel paradigm in drug discovery[17]. While this compound is a hypothetical molecule, it serves to illustrate the key concepts and experimental approaches central to the development of these innovative therapeutics. The rational design of the three components—POI binder, E3 ligase ligand, and linker—is paramount. The inclusion of an alkyne moiety in the linker provides synthetic versatility. Rigorous evaluation using techniques such as Western blotting and quantitative proteomics is essential to characterize the potency, kinetics, and selectivity of any new PROTAC molecule. As our understanding of the complex biology of ternary complex formation and the ubiquitin-proteasome system deepens, the design of next-generation protein degraders will become increasingly sophisticated, paving the way for new treatments for a wide range of diseases.
References
- 1. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. portlandpress.com [portlandpress.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein degradation technology: a strategic paradigm shift in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itsibio.com [itsibio.com]
- 13. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 14. Quantitative Proteome Data Analysis of Tandem Mass Tags Labeled Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TMT Based Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. Emerging targeted protein degradation tools for innovative drug discovery: From classical PROTACs to the novel and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Bond: A Technical Guide to Click Chemistry in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to targeted protein degradation. The elegant design of these bifunctional molecules—one end binding a target protein, the other recruiting an E3 ubiquitin ligase, all connected by a linker—necessitates a robust and versatile synthetic toolkit. Click chemistry, with its high efficiency, specificity, and biocompatibility, has emerged as a cornerstone in the construction of these molecular chimeras. This technical guide delves into the fundamental principles of click chemistry and its application in the synthesis of PROTACs, providing detailed experimental protocols and a comparative analysis of the most prevalent methods.
Core Principles of Click Chemistry for PROTAC Assembly
Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are modular, wide in scope, give high yields, and generate inoffensive byproducts.[1] For PROTAC synthesis, this translates to the reliable and efficient conjugation of the three key components: the target protein ligand, the E3 ligase ligand, and the linker. The most prominently used click reactions in this context are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[]
These reactions are instrumental in linker optimization, a critical aspect of PROTAC design that significantly influences the potency and efficacy of the final molecule.[3] The modular nature of click chemistry allows for the rapid synthesis of PROTAC libraries with diverse linkers, facilitating the identification of candidates with optimal ternary complex formation and subsequent target degradation.[3]
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is crucial for appreciating the mechanism of action of PROTACs. The process begins with the activation of ubiquitin (Ub) by an E1 activating enzyme, followed by its transfer to an E2 conjugating enzyme. An E3 ubiquitin ligase then recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein. A polyubiquitin (B1169507) chain is formed, marking the protein for degradation by the 26S proteasome.[4][5] PROTACs effectively bring the target protein and an E3 ligase into close proximity, inducing the ubiquitination and subsequent degradation of the target.
Key Click Chemistry Reactions in PROTAC Synthesis
The two primary click chemistry reactions utilized for PROTAC synthesis are CuAAC and SPAAC. Both involve the formation of a stable triazole ring from an azide (B81097) and an alkyne, but they differ in their catalytic requirements and, consequently, their applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction, involving the 1,3-dipolar cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[] It is known for its high reaction rates, yields, and specificity.[1] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of the azide-alkyne cycloaddition.[] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.[7] The relief of ring strain provides the driving force for the reaction. The absence of a potentially cytotoxic copper catalyst makes SPAAC highly biocompatible and suitable for in vivo applications.[7]
Comparative Analysis of CuAAC and SPAAC for PROTAC Synthesis
The choice between CuAAC and SPAAC for PROTAC synthesis depends on several factors, including the desired reaction environment (in vitro vs. in vivo), the chemical functionalities present in the PROTAC components, and cost considerations.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use without specific ligands.[8][9] | Generally high, suitable for live-cell and in vivo studies.[8] |
| Reaction Kinetics | Very fast, with reactions often completing in minutes to a few hours.[9] | Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[9] |
| Yields | Typically high to quantitative (e.g., 55-90% for a BRD4 PROTAC library).[3] | Can achieve high to quantitative yields. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS).[8] | Some cyclooctynes can react with thiols.[8] |
| Cost of Reagents | Generally less expensive (terminal alkynes, copper salts).[8] | Strained cyclooctynes can be significantly more expensive.[8] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PROTAC using CuAAC and SPAAC. These protocols are intended as a guide and may require optimization for specific target and E3 ligase ligands.
Protocol 1: PROTAC Synthesis via CuAAC
This protocol describes the coupling of an alkyne-functionalized target protein ligand with an azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized target protein ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: tert-Butanol/Water (1:1) or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the alkyne-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Protocol 2: PROTAC Synthesis via SPAAC
This protocol describes the coupling of a DBCO-functionalized target protein ligand with an azide-functionalized E3 ligase ligand.
Materials:
-
DBCO-functionalized target protein ligand (1.0 eq)
-
Azide-functionalized E3 ligase ligand (1.1 eq)
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Acetonitrile
Procedure:
-
In a clean, dry vial, dissolve the DBCO-functionalized target protein ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMSO or DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically performed in the dark to prevent any light-induced degradation of the DBCO group.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can often be directly purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the fractions containing the pure product to obtain the final PROTAC.
Experimental Workflow
The general workflow for developing a PROTAC using click chemistry involves several key stages, from the initial design and synthesis of the individual components to the final biological evaluation of the assembled PROTAC.
Conclusion
Click chemistry has undeniably revolutionized the synthesis of PROTACs, providing a powerful and versatile platform for the rapid and efficient construction of these complex molecules. The choice between CuAAC and SPAAC is dictated by the specific requirements of the synthetic strategy and the intended application of the final PROTAC. As the field of targeted protein degradation continues to expand, the principles of click chemistry will undoubtedly remain a critical tool in the development of the next generation of therapeutics, enabling researchers to precisely assemble molecules capable of tackling a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
EM-12-Alkyne-C6-OMs: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM-12-Alkyne-C6-OMs is a key synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery. As a conjugate of the E3 ligase ligand EM-12 and a C6 alkyne linker, it serves as a crucial component for attaching a target protein-binding ligand. This technical guide provides an in-depth overview of the solubility and stability considerations for this compound, offering detailed experimental protocols for their determination. Furthermore, it outlines the relevant signaling pathways and experimental workflows in a visually accessible format to aid researchers in its effective application.
Introduction to this compound
This compound is a heterobifunctional molecule comprising two key moieties:
-
EM-12: A derivative of thalidomide, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By recruiting CRBN, PROTACs incorporating this ligand can induce the ubiquitination and subsequent proteasomal degradation of a target protein.
-
Alkyne-C6-OMs: A six-carbon linker terminating in an alkyne group. This functional group is versatile for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of a ligand designed to bind a specific protein of interest. The mesylate (OMs) group is a good leaving group, often utilized in the synthesis of the linker.
The strategic combination of these components makes this compound a valuable tool for the modular synthesis of PROTACs aimed at a wide array of protein targets.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. While the parent compound, EM-12, is reported to be insoluble in water, the solubility of the derivatized this compound in various solvents is not extensively documented in publicly available literature. Therefore, experimental determination is crucial.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | User-determined | User-determined | |
| N,N-Dimethylformamide (DMF) | Room Temperature | User-determined | User-determined | |
| Ethanol | Room Temperature | User-determined | User-determined | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Room Temperature | User-determined | User-determined | |
| Other (Specify) | User-determined | User-determined | User-determined |
Experimental Protocol for Determining Kinetic Solubility in DMSO
This protocol provides a general method for assessing the kinetic solubility of this compound in DMSO, a common solvent for stock solutions.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry microcentrifuge tube.
-
Add a precise volume of DMSO to achieve a high theoretical concentration (e.g., 10 or 20 mM).
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Sonication for 5-10 minutes can also be employed to aid dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If present, the solution is saturated.
-
-
Quantification (Optional but Recommended):
-
If the compound appears to have fully dissolved, prepare a series of dilutions of the stock solution.
-
Analyze these dilutions by HPLC to create a standard curve.
-
Centrifuge the potentially saturated stock solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully take an aliquot from the supernatant, dilute it, and analyze by HPLC.
-
Determine the concentration of the supernatant using the standard curve. This concentration represents the kinetic solubility.
-
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with EM-12-Alkyne-C6-OMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient, specific, and biocompatible method for covalently linking molecules.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097), with broad applications in drug discovery, bioconjugation, and materials science.[3][4][5] The bio-orthogonal nature of the azide and alkyne functional groups ensures that the reaction proceeds with high selectivity in complex biological systems.[1][6]
These application notes provide a detailed protocol for the use of EM-12-Alkyne-C6-OMs, a terminal alkyne-containing small molecule, in CuAAC reactions. While the specific structure of "EM-12" is proprietary, the C6-alkyne linker provides a versatile handle for conjugation to azide-modified biomolecules or surfaces. The terminal mesylate (OMs) group can serve as a reactive site for further chemical modifications, although this protocol focuses on the alkyne's utility in click chemistry.
Principle of the Reaction
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst accelerates the reaction rate by several orders of magnitude compared to the uncatalyzed version.[4] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[7][8] To enhance the stability of the Cu(I) catalyst and prevent oxidative damage to biomolecules, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[8][9]
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents is provided below. All reagents should be of high purity and stored according to the manufacturer's instructions.
| Reagent/Equipment | Supplier | Catalog Number |
| This compound | (Internal/Custom Synthesis) | - |
| Azide-modified biomolecule | (User-defined) | - |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| THPTA Ligand | Sigma-Aldrich | 762342 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| Deionized Water (ddH₂O) | (Laboratory Supply) | - |
| Microcentrifuge Tubes | (Laboratory Supply) | - |
| Pipettes | (Laboratory Supply) | - |
| Vortex Mixer | (Laboratory Supply) | - |
| Incubator/Shaker | (Laboratory Supply) | - |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the success of the CuAAC reaction.
| Stock Solution | Concentration | Solvent | Storage |
| This compound | 10 mM | DMSO | -20°C |
| Azide-modified biomolecule | 1-10 mM (user-defined) | ddH₂O or appropriate buffer | -20°C or -80°C |
| Copper(II) Sulfate (CuSO₄) | 100 mM | ddH₂O | Room Temperature |
| Sodium Ascorbate | 100 mM (prepare fresh) | ddH₂O | Use immediately |
| THPTA Ligand | 200 mM | ddH₂O | -20°C |
Experimental Protocols
Two protocols are provided below: a general protocol for small molecule conjugation and a specific protocol for labeling proteins.
Protocol 1: General CuAAC Protocol for Small Molecule Conjugation
This protocol is suitable for conjugating this compound to an azide-containing small molecule.
-
Reaction Setup : In a microcentrifuge tube, combine the following in order:
-
Azide-containing molecule (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO) to achieve a final concentration of 1-10 mM.
-
-
Catalyst Premix : In a separate tube, prepare the catalyst premix by mixing:
-
100 mM CuSO₄ (0.05 equivalents)
-
200 mM THPTA (0.1 equivalents)
-
-
Initiate Reaction : Add the catalyst premix to the reaction mixture.
-
Add Reducing Agent : Add freshly prepared 100 mM sodium ascorbate (0.2 equivalents).
-
Incubation : Vortex the reaction mixture briefly and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification : Purify the product using an appropriate method such as column chromatography or preparative HPLC.
Protocol 2: CuAAC for Protein Labeling
This protocol is optimized for the bioconjugation of this compound to an azide-modified protein.
-
Prepare Protein : Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Add Alkyne : Add the 10 mM stock solution of this compound to the protein solution to a final concentration of 10-20 fold molar excess.
-
Prepare Catalyst Premix : In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio.[8] Let it stand for a few minutes to form the Cu(I)-ligand complex.
-
Add Catalyst : Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.
-
Initiate Reaction : Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[9]
-
Incubation : Incubate the reaction at room temperature for 1-2 hours with gentle shaking.[7]
-
Purification : Remove unreacted small molecules and the copper catalyst by size-exclusion chromatography, dialysis, or using spin filtration devices.
Data Presentation
The following table summarizes typical reaction conditions for small molecule and protein conjugations.
| Parameter | Small Molecule Conjugation | Protein Labeling |
| Alkyne:Azide Ratio | 1.2:1 | 10-20:1 |
| Copper (CuSO₄) | 5 mol% | 0.5 - 1 mM |
| Ligand (THPTA) | 10 mol% | 1 - 2 mM |
| Reducing Agent (Na-Ascorbate) | 20 mol% | 5 mM |
| Solvent | DMSO, t-BuOH/H₂O | Aqueous Buffer (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 2 hours |
| Typical Yields | >90% | Near-quantitative |
Visualizations
CuAAC Reaction Mechanism
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow for Protein Labeling
This diagram outlines the sequential steps for labeling a protein with this compound.
Caption: Experimental workflow for protein labeling using CuAAC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and ligand. |
| Low reactivity of alkyne or azide | Increase reactant concentrations or reaction time. | |
| Presence of inhibitors (e.g., thiols) | Purify starting materials. Add a copper-chelating ligand if not already in use. | |
| Protein precipitation/aggregation | Copper-induced damage | Use a protective ligand like THPTA. Minimize reaction time and copper concentration. |
| Denaturation by organic solvent | Minimize the amount of DMSO used to dissolve the alkyne. | |
| Non-specific labeling | Impurities in reagents | Use high-purity reagents. |
Conclusion
The CuAAC reaction is a robust and versatile tool for the specific covalent modification of molecules.[2][10] By following the detailed protocols and guidelines presented in these application notes, researchers can successfully utilize this compound for a wide range of applications in drug development and chemical biology. The high efficiency and selectivity of this click chemistry reaction enable the straightforward synthesis of well-defined conjugates.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 8. axispharm.com [axispharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. rjptonline.org [rjptonline.org]
- 11. echemi.com [echemi.com]
Application Notes: Synthesizing a PROTAC Library Using EM-12-Alkyne-C6-OMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This event-driven, catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."[2][4]
This document provides a detailed methodology for the synthesis of a PROTAC library utilizing a versatile building block, EM-12-Alkyne-C6-OMs. This building block is presumed to be a derivative of an E3 ligase ligand ("EM-12"), functionalized with a C6 alkyne linker and a terminal O-mesylate (OMs) group. The mesylate serves as a reactive handle for coupling with various azide-modified ligands for proteins of interest (POIs) via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[5][][7][8] This approach allows for the rapid, parallel synthesis of a diverse library of PROTACs for screening and optimization.[5][8][9]
Principle of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process is catalytic, as the PROTAC molecule can be recycled after the degradation of the target protein.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: The Power of PROTACs [slas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EM-12-Alkyne-C6-OMs Click Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The most prominent example of this reaction class is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][2][3] This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which makes it exceptionally suitable for bioconjugation and various applications in drug discovery and development.[2][4][5]
The "EM-12-Alkyne-C6-OMs" is presumed to be a molecule containing a terminal alkyne group, making it an ideal substrate for CuAAC reactions. This allows for its conjugation with a wide variety of azide-containing molecules, including fluorescent dyes, biotin (B1667282) tags, or other biomolecules for visualization, purification, or functional studies.
These application notes provide a general experimental setup for performing a click reaction with an alkyne-containing molecule like this compound and an azide-functionalized partner.
Experimental Principles
The CuAAC reaction involves the catalysis by Cu(I) ions to unite an alkyne and an azide, forming a 1,4-disubstituted 1,2,3-triazole.[1] Since Cu(I) is unstable in aqueous solutions and can be cytotoxic, the reaction is typically performed using a Cu(II) salt (e.g., CuSO₄) in the presence of a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ.[6] To enhance the reaction efficiency and protect biological molecules from oxidative damage, a chelating ligand for Cu(I), such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often included.[6][7]
Data Presentation
Table 1: Typical Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent |
| Alkyne-Molecule (e.g., this compound) | 1-10 mM | DMSO or aqueous buffer |
| Azide-Partner Molecule | 2-20 mM | DMSO or aqueous buffer |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20-100 mM | Water |
| Sodium Ascorbate | 100-300 mM | Water (prepare fresh) |
| THPTA Ligand | 100-200 mM | Water |
Table 2: Recommended Final Reaction Concentrations
| Component | Final Concentration | Notes |
| Alkyne-Molecule | 50 µM - 1 mM | Can be adjusted based on the specific molecule and application. |
| Azide-Partner Molecule | 1.5 - 10 fold excess over alkyne | Higher excess can drive the reaction to completion. |
| CuSO₄ | 50 - 250 µM | |
| THPTA Ligand | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is commonly used.[7] |
| Sodium Ascorbate | 2.5 - 5 mM | Should be added last to initiate the reaction. |
Experimental Protocols
This protocol describes a general procedure for the copper-catalyzed click reaction in an aqueous buffer, suitable for bioconjugation.
Materials:
-
Alkyne-containing molecule (e.g., this compound)
-
Azide-containing partner molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Microcentrifuge tubes
Protocol for a 500 µL Reaction Volume:
-
Prepare Reagent Stocks: Prepare stock solutions of all reagents as described in Table 1. Ensure the sodium ascorbate solution is freshly made.
-
Prepare Copper-Ligand Premix: In a microcentrifuge tube, mix the required volumes of CuSO₄ and THPTA ligand stock solutions to achieve the desired final concentrations (see Table 2). A common practice is to incubate the CuSO₄ and THPTA ligand at a 1:2 or 1:5 ratio for a few minutes before adding to the reaction.[8]
-
Combine Alkyne and Azide: In a separate microcentrifuge tube, add the alkyne-containing molecule and the azide-containing partner molecule to the reaction buffer to a final volume of 450 µL. Mix gently.
-
Add Copper-Ligand Premix: Add 25 µL of the copper-ligand premix to the alkyne and azide mixture. Vortex briefly to mix.
-
Initiate the Reaction: Add 25 µL of the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the click reaction.[9] Vortex briefly and thoroughly.
-
Incubation: Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[6] Reaction times may vary and might require optimization.
-
Downstream Processing: Following the incubation, the click-labeled product is ready for downstream applications, which may include purification by methods such as ethanol (B145695) precipitation for oligonucleotides or other appropriate chromatographic techniques.[6]
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC click reaction.
Caption: Logical relationship of the CuAAC reaction components.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 4. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. confluore.com [confluore.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PROTACs Synthesized with EM-12-Alkyne-C6-OMs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] The synthesis of these complex molecules, such as those incorporating the EM-12 ligand and an Alkyne-C6-OMs linker, often results in crude mixtures containing unreacted starting materials, reagents, and byproducts.[4] Consequently, robust purification protocols are critical to isolate the desired PROTAC with high purity for subsequent biological evaluation. These application notes provide detailed protocols for the purification of PROTACs synthesized using EM-12-Alkyne-C6-OMs, with a focus on flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction to PROTAC Purification
PROTACs typically consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] Due to their hybrid structure, PROTACs can exhibit a wide range of polarities and molecular weights, making their purification challenging. The choice of purification strategy is dependent on the physicochemical properties of the specific PROTAC molecule. Common techniques employed for PROTAC purification include flash column chromatography for preliminary cleanup and preparative RP-HPLC for achieving high purity.[6][7][8]
General Purification Strategies
-
Flash Column Chromatography: This technique is often used as an initial purification step to remove major impurities from the crude reaction mixture.[6] It is a lower-resolution technique compared to HPLC but is effective for separating compounds with significant differences in polarity. Normal-phase (e.g., silica (B1680970) gel) or reverse-phase media can be used.[7]
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common and effective method for the final purification of PROTACs, capable of separating the target molecule from closely related impurities and achieving high purity (often >95%).[8][9] This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[10]
Experimental Protocols
Protocol 1: Initial Purification by Flash Column Chromatography
This protocol is suitable for the initial cleanup of the crude reaction mixture after the synthesis of the this compound based PROTAC.
-
Materials:
-
Crude PROTAC reaction mixture
-
Silica gel (40-63 µm)[8]
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Flash chromatography system
-
-
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM or the solvent used for the reaction. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation between the desired PROTAC and impurities. A common starting point is a gradient of MeOH in DCM or EtOAc in Hexanes.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase conditions determined by TLC.
-
Loading: Load the prepared sample onto the column.
-
Elution: Elute the column with the determined solvent system, often as a gradient to improve separation. For example, a gradient of 0-10% MeOH in DCM.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the purified PROTAC.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to yield the partially purified PROTAC.
-
Protocol 2: Final Purification by Preparative RP-HPLC
This protocol is designed for the final purification of the PROTAC to achieve high purity for biological assays.
-
Materials:
-
Methodology:
-
Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as DMSO or ACN/water.
-
Method Development (Analytical Scale): If possible, first develop the separation method on an analytical RP-HPLC system to optimize the gradient and determine the retention time of the PROTAC.
-
Preparative Run:
-
Column: Preparative C18 column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: ACN + 0.1% TFA.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes, but this should be optimized based on the analytical run.
-
Flow Rate: Dependent on the column size, typically 10-20 mL/min for a 19 mm ID column.
-
Detection: UV detection at a wavelength where the PROTAC absorbs (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the PROTAC.
-
Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity and identity.
-
Lyophilization: Combine the pure fractions and lyophilize to remove the solvents and obtain the final purified PROTAC as a solid.
-
Data Presentation
Table 1: Summary of Purification Results for EM-12-PROTAC
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (by LC-MS) |
| Flash Chromatography | 500 (crude) | 250 | 50 | ~85% |
| Preparative RP-HPLC | 250 | 180 | 72 | >98% |
Table 2: Characterization of Purified EM-12-PROTAC
| Analysis | Result |
| LC-MS | |
| Retention Time | 15.2 min |
| Purity (at 254 nm) | 98.5% |
| Mass Spectrometry | |
| Calculated Mass [M+H]⁺ | Hypothetical Value |
| Observed Mass [M+H]⁺ | Hypothetical Value |
| ¹H NMR | Conforms to structure |
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for the purification of EM-12-PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. rsc.org [rsc.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Conjugation of EM-12-Alkyne-C6-OMs to a Protein of Interest
Audience: Researchers, scientists, and drug development professionals.
Introduction
EM-12-Alkyne-C6-OMs is a versatile bifunctional molecule designed for the targeted modification of proteins. It comprises three key components: the EM-12 moiety, which is a ligand for the Cereblon E3 ubiquitin ligase; a C6 alkyne linker that serves as a bioorthogonal handle for "click" chemistry; and a methanesulfonyl (mesylate, OMs) group, which is an excellent leaving group for covalent bond formation with nucleophilic amino acid residues on a protein surface.[1][2]
This reagent enables a two-step strategy for protein conjugation. The first step involves the covalent attachment of the EM-12-Alkyne-C6 moiety to a protein of interest via an alkylation reaction.[3] The mesylate group is displaced by a nucleophilic residue on the protein, such as the thiol group of a cysteine or the epsilon-amino group of a lysine (B10760008), forming a stable thioether or amine linkage, respectively. This initial step introduces a terminal alkyne onto the protein surface.
The second step utilizes the newly installed alkyne as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[4][5] This allows for the attachment of a wide variety of azide-functionalized molecules, such as fluorescent dyes, biotin (B1667282) tags for detection and purification, or other biologically active molecules, to the protein of interest. This modular approach provides a powerful platform for a range of applications, from proteomic studies to the development of novel therapeutic conjugates.
Experimental Protocols
Part 1: Alkylation of the Protein of Interest with this compound
This protocol describes the covalent attachment of the EM-12-Alkyne-C6 moiety to a protein of interest. The primary targets for alkylation are the nucleophilic side chains of cysteine and lysine residues.[3][6]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.8)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Protocol:
-
Protein Preparation:
-
Ensure the protein of interest is purified and in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT), as these will compete with the protein for reaction with the this compound.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation. Reaction progress can be monitored by mass spectrometry.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris-HCl can be added to a final concentration of 50 mM to consume any unreacted this compound.
-
-
Purification of the Alkyne-Modified Protein:
-
Remove the excess unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Part 2: CuAAC "Click" Chemistry Conjugation
This protocol details the conjugation of an azide-containing reporter molecule to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein of interest (from Part 1)
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis cassettes for purification
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized reporter molecule in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Click Reaction:
-
In a reaction tube, combine the alkyne-modified protein (at a final concentration of 1-10 µM) and the azide-functionalized reporter molecule (at a final concentration of 10-100 µM).
-
Prepare the copper catalyst premix by adding CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA premix to the protein-azide mixture to a final CuSO4 concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.
-
-
Purification of the Final Conjugate:
-
Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
Data Presentation
Table 1: Quantitative Parameters for Conjugation Reactions
| Parameter | Alkylation Reaction | CuAAC Reaction |
| Protein Concentration | 1-5 mg/mL | 1-10 µM |
| Molar Excess of Reagent | 10-50x (this compound to protein) | 10-100x (Azide-reporter to protein) |
| Reaction Time | 4-24 hours | 1-4 hours |
| Reaction Temperature | 4°C or Room Temperature | Room Temperature |
| Expected Efficiency | Variable, dependent on protein nucleophilicity | >90% |
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess protein integrity and purity. A fluorescent reporter will show a band under UV light. | A single band at the expected molecular weight of the protein. For fluorescent conjugates, a fluorescent band will be visible. |
| Mass Spectrometry (MS) | Confirm covalent modification and determine the degree of labeling. | An increase in the protein's molecular weight corresponding to the mass of the attached EM-12-Alkyne-C6 and/or the reporter molecule. |
| UV-Vis Spectroscopy | Quantify the degree of labeling if the reporter has a distinct absorbance. | Absorbance peaks corresponding to the protein and the attached reporter molecule. |
| Functional Assays | Evaluate the impact of conjugation on the protein's biological activity. | Retention of biological function is desired. |
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Two-step chemical conjugation pathway.
References
- 1. EM-12-Alkyne-C6-OMs_TargetMol [targetmol.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of EM-12-Alkyne-C6-OMs Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM-12-Alkyne-C6-OMs is a novel synthetic molecule incorporating a terminal alkyne, a C6 linker, and a C12 ether moiety. Its unique structure makes it a valuable tool in various research and drug development applications, particularly as a probe for "click" chemistry reactions. Accurate characterization of this compound products is crucial to ensure purity, confirm identity, and understand its properties. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using state-of-the-art techniques.
Hypothetical Structure
For the purpose of these application notes, we will consider a representative structure for this compound as:
CH≡C-(CH₂)₆-O-(CH₂)₁₁-CH₃
This structure contains a terminal alkyne, a hexyl linker, and a dodecyl ether group. The analytical techniques described below are tailored to confirm the presence and connectivity of these functional groups.
Analytical Techniques and Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be used to confirm the structure of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Key signals to observe include the terminal alkyne proton (≡C-H), protons adjacent to the ether oxygen, and the terminal methyl group protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Identify the signals for the two sp-hybridized alkyne carbons and the carbons adjacent to the ether oxygen.
-
-
2D NMR Acquisition (if necessary for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the alkyl chains.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm long-range correlations, for instance, between the protons of the C6 linker and the alkyne carbons.
-
Data Presentation:
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methylene protons (linker & chain) | 1.20-1.65 | m | ~30H | -(CH₂)n- |
| Terminal alkyne proton | 1.95 | t | 1H | ≡C-H |
| Protons α to alkyne | 2.20 | dt | 2H | -CH₂-C≡ |
| Protons α to ether oxygen | 3.40 | t | 4H | -CH₂-O-CH₂- |
| Terminal methyl protons | 0.88 | t | 3H | -CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| Terminal methyl carbon | 14.1 | -CH₃ |
| Alkyl chain carbons | 22.7-31.9 | -(CH₂)n- |
| Carbons α to ether oxygen | 70.5, 71.0 | -CH₂-O-CH₂- |
| Internal alkyne carbon | 84.0 | -C≡CH |
| Terminal alkyne carbon | 68.2 | ≡C-H |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to determine the molecular weight of the synthesized compound and to gain information about its elemental composition through high-resolution mass analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Acquisition:
-
Acquire the mass spectrum in positive ion mode. Due to the ether oxygen, the molecule can be readily protonated to form [M+H]⁺ or form adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition.
-
Data Presentation:
| Ion | Calculated m/z | Observed m/z (HRMS) | Elemental Composition |
| [M+H]⁺ | 297.2844 | 297.2841 | C₂₀H₃₇O⁺ |
| [M+Na]⁺ | 319.2664 | 319.2660 | C₂₀H₃₆ONa⁺ |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the this compound product and can also be used for its purification. A reversed-phase method is typically suitable for this non-polar molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by the percentage of the main peak area relative to the total peak area.
Data Presentation:
| Parameter | Value |
| Retention Time (t_R) | 15.8 min |
| Purity (by peak area) | >98% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, particularly the terminal alkyne.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if oily) between two KBr plates or as a thin film on a KBr plate after dissolving in a volatile solvent and allowing the solvent to evaporate.
-
FTIR Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the alkyne C-H and C≡C stretching vibrations.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3310 | Strong, sharp | ≡C-H stretch (terminal alkyne)[1][2] |
| ~2925, ~2855 | Strong | C-H stretch (alkyl chain) |
| ~2120 | Weak to medium, sharp | C≡C stretch (terminal alkyne)[1][2][3][4] |
| ~1115 | Strong | C-O-C stretch (ether) |
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Signaling Pathway Application: Probing Protein-Lipid Interactions
Alkyne-tagged molecules like this compound can be used as chemical probes to study interactions with cellular components. For instance, it could be used to identify proteins that interact with long-chain ethers or lipids.
Caption: Workflow for target identification using this compound as a chemical probe.
References
Application Notes and Protocols for In-Cell Click Chemistry Using Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing alkyne-functionalized probes for in-cell click chemistry, a powerful technique for labeling and studying biomolecules in their native cellular environment. While these protocols are broadly applicable, they are presented with a focus on a hypothetical reactive probe, "Alkyne-C6-OMs," where "OMs" signifies a mesylate leaving group, rendering the probe reactive towards cellular nucleophiles. The "EM-12" prefix from the user's query remains an undefined structural element; therefore, optimization of the following protocols for any specific, novel probe is critical.
Introduction to In-Cell Click Chemistry
In-cell click chemistry, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a bioorthogonal reaction that enables the covalent ligation of an alkyne-modified molecule to an azide-containing reporter molecule within a cellular context.[1][2][3] This technique is highly selective and biocompatible, allowing for the specific labeling of biomolecules such as proteins, nucleic acids, and lipids.[1][4] The use of reactive alkyne probes, such as those containing a leaving group like mesylate, allows for the covalent labeling of cellular targets prior to the click reaction, enabling the study of protein-small molecule interactions and the identification of drug targets.
Table 1: Comparison of In-Cell Click Chemistry Approaches
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[3] | Reaction between a strained cyclooctyne (B158145) and an azide without a metal catalyst.[2][3] |
| Reaction Speed | Fast, reaction is typically complete within 30-60 minutes. | Generally slower than CuAAC, may require several hours for completion. |
| Biocompatibility | Requires a copper catalyst, which can be toxic to cells. Ligands like THPTA are used to mitigate toxicity. | Copper-free and thus considered more biocompatible for live-cell imaging.[2] |
| Reagents | Alkyne-probe, azide-reporter, copper(II) sulfate, reducing agent (e.g., sodium ascorbate), copper ligand (e.g., THPTA). | Strained alkyne probe (e.g., DBCO, BCN), azide-reporter. |
| Typical Applications | Labeling of fixed and permeabilized cells, cell lysates, and with careful optimization, live cells. | Live-cell imaging and labeling where copper toxicity is a concern. |
Experimental Protocols
Protocol 1: In-Cell Labeling with a Reactive Alkyne Probe (Alkyne-C6-OMs)
This protocol describes the labeling of intracellular targets with a reactive alkyne probe, followed by fixation, permeabilization, and click chemistry with an azide-functionalized reporter (e.g., a fluorophore or biotin).
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
Alkyne-C6-OMs probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail (see below)
-
Azide-reporter (e.g., Azide-Alexa Fluor 488, Biotin-Azide)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Click Reaction Cocktail Preparation (per reaction):
| Component | Stock Concentration | Volume per reaction | Final Concentration |
| Azide-Reporter | 10 mM in DMSO | 1 µL | 10 µM |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 2 µL | 2 mM |
| THPTA Ligand | 100 mM in H₂O | 10 µL | 10 mM |
| Sodium Ascorbate | 500 mM in H₂O (freshly prepared) | 2 µL | 5 mM |
| PBS | - | 85 µL | - |
| Total Volume | 100 µL |
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a 24-well plate or in a multi-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Probe Labeling:
-
Treat cells with the desired concentration of Alkyne-C6-OMs probe (e.g., 1-100 µM) in fresh cell culture medium.
-
Incubate for a designated period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal concentration and incubation time must be determined empirically.
-
-
Washing: Gently wash the cells three times with warm PBS to remove any unreacted probe.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. Add the reagents in the order listed in the table above.
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): Incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Labeling of Live Cells using a Reactive Alkyne Probe and Click Chemistry
This protocol is adapted for live-cell imaging and requires careful optimization to minimize cytotoxicity. The use of a copper-chelating ligand like THPTA is crucial.
Materials:
-
Cells of interest cultured in imaging-compatible dishes
-
Alkyne-C6-OMs probe (stock solution in DMSO)
-
Live-cell imaging medium
-
Click reaction components for live-cell imaging (see below)
-
Azide-reporter suitable for live-cell imaging
Live-Cell Click Reaction Cocktail Preparation (per reaction):
| Component | Stock Concentration | Volume per reaction | Final Concentration |
| Azide-Reporter | 1 mM in DMSO | 0.25 µL | 2.5 µM |
| Copper(II) Sulfate (CuSO₄) | 10 mM in H₂O | 0.5 µL | 50 µM |
| THPTA Ligand | 50 mM in H₂O | 0.5 µL | 250 µM |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 2.5 µL | 2.5 mM |
| Live-cell imaging medium | - | 96.25 µL | - |
| Total Volume | 100 µL |
Procedure:
-
Cell Seeding: Seed cells in imaging-compatible dishes (e.g., glass-bottom dishes).
-
Probe Labeling: Treat cells with the Alkyne-C6-OMs probe in a live-cell imaging medium for a predetermined time.
-
Washing: Gently wash the cells three times with warm live-cell imaging medium.
-
Live-Cell Click Reaction:
-
Prepare the live-cell click reaction cocktail.
-
Add the cocktail to the cells and incubate for 5-15 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with warm live-cell imaging medium.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with an environmental chamber.
Visualizations
Caption: Workflow for in-cell labeling and detection.
Caption: Probing cellular targets with a reactive alkyne.
Data Presentation
Table 2: Hypothetical Quantitative Data for Probe Optimization
This table illustrates how to present data from an experiment optimizing the concentration of the Alkyne-C6-OMs probe. The fluorescence intensity would be quantified from microscopy images.
| Probe Concentration (µM) | Mean Fluorescence Intensity (a.u.) ± SD | Cell Viability (%) |
| 0 (Control) | 15.2 ± 2.1 | 100 |
| 1 | 150.8 ± 12.5 | 98 |
| 10 | 875.3 ± 45.2 | 95 |
| 50 | 1520.1 ± 98.7 | 85 |
| 100 | 1580.6 ± 110.3 | 70 |
Note: This data is illustrative. Actual results will vary depending on the specific probe, cell type, and experimental conditions.
Concluding Remarks
The use of reactive alkyne probes in conjunction with in-cell click chemistry provides a powerful platform for chemical biology and drug discovery. The protocols and guidelines presented here offer a starting point for researchers. However, for any novel probe like "EM-12-Alkyne-C6-OMs," empirical optimization of parameters such as probe concentration, incubation time, and click reaction conditions is essential for achieving reliable and reproducible results. Careful consideration of potential cytotoxicity, especially in live-cell applications, is paramount.
References
- 1. In-cell click labelling of small molecules to determine subcellular localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular function probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs Utilizing an Alkyne-Functionalized Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of PROTAC libraries, facilitating the optimization of linker length and composition, as well as the combination of different POI and E3 ligase ligands.[3][4][5] This application note provides a detailed protocol for the solid-phase synthesis of PROTACs using a hypothetical alkyne-functionalized POI ligand, termed EM-12-Alkyne-C6-COOH, and an azide-functionalized E3 ligase ligand, leveraging the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[6][7][]
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
This protocol outlines the solid-phase synthesis of a PROTAC using an alkyne-functionalized ligand for the protein of interest (EM-12-Alkyne-C6-COOH) and an azide-functionalized E3 ligase ligand.
Materials and Reagents
| Reagent | Supplier | Purity |
| Aminomethylated Polystyrene Resin | Various | 1% DVB |
| EM-12-Alkyne-C6-COOH | Custom Synthesis | >95% |
| Azide-Functionalized E3 Ligase Ligand | Custom Synthesis | >95% |
| HATU | Various | >98% |
| DIPEA | Various | >99% |
| DMF | Various | Anhydrous |
| DCM | Various | ACS Grade |
| Piperidine | Various | >99% |
| Copper(II) Sulfate (B86663) Pentahydrate | Various | >98% |
| Sodium Ascorbate (B8700270) | Various | >99% |
| TFA | Various | >99% |
| TIS | Various | >98% |
| Water | Various | HPLC Grade |
Protocol 1: Immobilization of POI Ligand on Solid Support
This protocol describes the coupling of the carboxylic acid of the POI ligand to an aminomethylated resin.
-
Resin Swelling: Swell aminomethylated polystyrene resin (1.0 eq) in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve EM-12-Alkyne-C6-COOH (2.0 eq) and HATU (1.9 eq) in DMF. Add DIPEA (4.0 eq) to the solution and mix thoroughly.
-
Ligand Coupling: Drain the DMF from the swollen resin and add the coupling solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of 20% acetic anhydride (B1165640) and 25% pyridine (B92270) in DMF for 30 minutes.
-
Final Wash: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
Protocol 2: On-Resin Click Chemistry (CuAAC)
This protocol details the copper-catalyzed azide-alkyne cycloaddition to attach the E3 ligase ligand.
-
Resin Swelling: Swell the POI-ligand-functionalized resin in a 4:1 mixture of DMF/H2O.
-
Click Reaction Mixture: In a separate vial, dissolve the azide-functionalized E3 ligase ligand (1.5 eq) and sodium ascorbate (0.5 eq) in the DMF/H2O solvent mixture. Add copper(II) sulfate pentahydrate (0.25 eq).
-
On-Bead Reaction: Add the click reaction mixture to the swollen resin. Agitate the reaction vessel at room temperature for 12-16 hours, shielded from light.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), H2O (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol describes the cleavage of the final PROTAC from the solid support and subsequent purification.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude product. Decant the ether and repeat the ether wash twice.
-
Drying: Dry the crude PROTAC pellet under a stream of nitrogen.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the solid-phase synthesis of the PROTAC.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the solid-phase synthesis of a PROTAC.
| Step | Reagent Equivalents (vs. Resin) | Solvent | Time (h) | Temperature | Expected Yield |
| Immobilization | |||||
| POI Ligand | 2.0 | DMF | 4 | RT | >90% loading |
| HATU | 1.9 | DMF | |||
| DIPEA | 4.0 | DMF | |||
| Click Chemistry | |||||
| Azide-E3 Ligase Ligand | 1.5 | DMF/H2O (4:1) | 12-16 | RT | >85% conversion |
| CuSO4·5H2O | 0.25 | DMF/H2O (4:1) | |||
| Sodium Ascorbate | 0.5 | DMF/H2O (4:1) | |||
| Cleavage | |||||
| Cleavage Cocktail | N/A | TFA/TIS/H2O | 2-3 | RT | 50-70% crude |
| Purification | |||||
| RP-HPLC | N/A | ACN/H2O Gradient | N/A | RT | >95% purity |
Conclusion
The solid-phase synthesis approach detailed in this application note provides a robust and efficient method for the construction of PROTACs. By leveraging the power of on-bead click chemistry, diverse libraries of these targeted protein degraders can be rapidly assembled and screened. This methodology facilitates the systematic optimization of PROTAC structure and function, accelerating the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: EM-12-Alkyne-C6-OMs in Cancer Research
Introduction
Extensive searches of scientific literature and public databases did not yield specific information regarding a compound with the exact name "EM-12-Alkyne-C6-OMs." This suggests that "this compound" may be a novel, unpublished, or internally designated compound. The nomenclature suggests a derivative of a parent molecule, "EM-12," functionalized with a six-carbon alkyne linker ("Alkyne-C6") and an O-mesylate ("OMs") group.
The presence of an alkyne group strongly indicates a potential application in "click chemistry," a set of biocompatible reactions that are widely used in chemical biology and drug discovery for labeling and identifying biomolecules. The O-mesylate is a good leaving group, suggesting this part of the molecule could be involved in covalent modification of biological targets.
Given these structural inferences, the application notes, protocols, and data presented here are based on the hypothetical applications of such a molecule in cancer research, drawing parallels from known compounds with similar functional groups used in oncology studies.
Hypothetical Applications in Cancer Research
This compound, as a bifunctional chemical probe, could be instrumental in several key areas of cancer research:
-
Target Identification and Validation: The O-mesylate group could allow for covalent binding to protein targets within cancer cells. The alkyne handle would then permit the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry. This would enable the enrichment and identification of the protein targets of the parent "EM-12" molecule, helping to elucidate its mechanism of action.
-
Activity-Based Protein Profiling (ABPP): This probe could be used to map the activity of specific enzyme families in cancer cell lysates or in vivo. If "EM-12" targets a particular class of enzymes, the probe would covalently label active members of that family, allowing for their identification and quantification, and providing insights into cancer-specific enzyme dysregulation.
-
Drug Resistance Studies: By comparing the protein interaction profiles of the probe in drug-sensitive versus drug-resistant cancer cell lines, researchers could identify changes in target engagement or off-target interactions that contribute to the development of resistance.
-
Imaging and Cellular Localization: If a fluorescent tag is "clicked" onto the alkyne group after the probe has bound to its target, it would allow for the visualization of the subcellular localization of the target protein, providing clues about its function in cancer cells.
Quantitative Data Summary
As no experimental data for "this compound" is available, the following table represents a template for how quantitative data from hypothetical experiments could be presented.
| Experiment Type | Cell Line | Parameter Measured | Result (Hypothetical) | Control |
| Target Engagement Assay | MCF-7 (Breast Cancer) | IC50 of Target Binding | 150 nM | Vehicle |
| Cell Viability Assay | A549 (Lung Cancer) | GI50 (50% Growth Inhibition) | 2.5 µM | Vehicle |
| ABPP Proteomics | HCT116 (Colon Cancer) | Fold-Enrichment of Protein X | 15-fold | DMSO |
| In Vivo Xenograft Study | Nude Mice with PC-3 Xenografts | Tumor Growth Inhibition | 65% at 10 mg/kg | Vehicle |
Experimental Protocols
Protocol 1: Target Identification using this compound in Cancer Cells
This protocol describes a typical workflow for identifying the protein targets of a hypothetical "EM-12" compound using the alkyne-functionalized probe.
Workflow Diagram:
Caption: Workflow for target identification using a chemical probe.
Methodology:
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HeLa) to 70-80% confluency in appropriate media.
-
Treat cells with this compound at a pre-determined optimal concentration (e.g., 1-10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reaction cocktail:
-
Biotin-azide (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM)
-
Copper(II) sulfate (B86663) (CuSO4) (e.g., 1 mM)
-
-
Incubate at room temperature for 1 hour with gentle rotation.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Proteomic Sample Preparation and Analysis:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control using proteomics software.
-
Protocol 2: In-gel Fluorescence Visualization of Target Proteins
This protocol allows for the visualization of target proteins directly in a polyacrylamide gel.
Methodology:
-
Cell Treatment and Lysis:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Click Chemistry with a Fluorescent Azide (B81097):
-
Perform the click chemistry reaction as in step 3 of Protocol 1, but replace biotin-azide with a fluorescent azide (e.g., Azide-Alexa Fluor 488).
-
-
SDS-PAGE and In-gel Imaging:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a suitable fluorescence scanner. This will show bands corresponding to the molecular weights of the target proteins.
-
Signaling Pathways
Based on general cancer research, a compound like "EM-12" could potentially modulate key cancer-related signaling pathways. The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the MAPK/ERK pathway by EM-12.
This diagram illustrates a scenario where "EM-12" acts as an inhibitor of the RAF kinase within the MAPK/ERK signaling pathway, a common target in cancer therapy. Experiments using this compound could be designed to confirm direct binding to RAF and assess the downstream effects on MEK and ERK phosphorylation.
Application Notes and Protocols: A Case Study in the Development of a BRD4-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
This document provides a detailed case study on the development and characterization of ZXH-3-26 , a potent and selective PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4).[1][2] While the initial topic specified a six-carbon alkyne linker, this case study focuses on ZXH-3-26, which employs a flexible 6-carbon alkyl amine linker. This provides a real-world example of a highly effective PROTAC and the experimental procedures used to validate its function. BRD4 is a key epigenetic reader protein that plays a crucial role in the transcriptional regulation of oncogenes, most notably c-Myc, making it a prime target for cancer therapy.[3][4][5]
These application notes provide detailed protocols for the key experiments used to evaluate BRD4-targeting PROTACs, present quantitative data from the characterization of ZXH-3-26, and visualize the underlying biological pathways and experimental workflows.
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize the quantitative data for the BRD4-targeting PROTAC, ZXH-3-26.
Table 1: Degradation Performance of ZXH-3-26
| Compound | Target Protein | DC50 (5 hours) | Dmax | Cell Line | Reference |
| ZXH-3-26 | BRD4 | ~5 nM | >95% | HeLa, HEK293T | [1][2][6] |
Table 2: Time-Dependent Degradation of BRD4 by ZXH-3-26
| Treatment | Concentration | 4 hours | 8 hours | 16 hours | 24 hours |
| ZXH-3-26 | 100 nM | >50% | >75% | >90% | >95% |
| Data is estimated from Western blot analysis in HeLa cells. |
Table 3: Dose-Dependent Degradation of BRD4 by ZXH-3-26 (6-hour treatment)
| Concentration | 10 nM | 50 nM | 100 nM | 500 nM | 1 µM |
| % BRD4 Remaining | ~50% | ~25% | <10% | <5% | <5% |
| Data is estimated from Western blot analysis in HeLa cells.[6] |
Mandatory Visualization
Signaling Pathway: BRD4-Mediated Transcription
Caption: Simplified BRD4/c-Myc signaling pathway targeted by the PROTAC.
Experimental Workflow: PROTAC Evaluation
Caption: Overall experimental workflow for the biological evaluation of a PROTAC.
Logical Relationship: PROTAC Mechanism of Action
Caption: PROTACs facilitate the formation of a ternary complex to induce degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated BRD4 Degradation
This protocol details the steps for treating cultured cells with a PROTAC and subsequently quantifying the degradation of the target protein, BRD4, via Western blot.
Materials and Reagents:
-
Cell Line: Human cancer cell line expressing BRD4 (e.g., HeLa, HEK293T, THP-1).
-
PROTAC: Stock solution of ZXH-3-26 in DMSO.
-
Control Compounds: DMSO (vehicle control), non-degrading BRD4 inhibitor (e.g., JQ1).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer (e.g., Laemmli).
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Anti-BRD4, Anti-c-Myc, Anti-GAPDH, or Anti-β-actin (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of ZXH-3-26 in culture medium. For a dose-response experiment, typical concentrations range from 1 nM to 10 µM.
-
Aspirate the old medium and treat cells with the various concentrations of the PROTAC. Include a DMSO vehicle control.
-
For a time-course experiment, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control (e.g., GAPDH). Calculate the percentage of remaining protein relative to the DMSO control to determine degradation.
-
Protocol 2: Immunofluorescence Analysis of BRD4 Condensates
This protocol describes how to visualize and quantify changes in BRD4 nuclear condensates following PROTAC treatment.[7]
Materials and Reagents:
-
Cells grown on glass coverslips in 24-well plates.
-
PROTAC (ZXH-3-26) and control compounds.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Anti-BRD4 antibody suitable for immunofluorescence.
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Fluorescence or confocal microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips placed in 24-well plates. Allow them to adhere and grow to 50-70% confluency.
-
Treat cells with desired concentrations of ZXH-3-26 or DMSO for the specified time (e.g., 6 hours).
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.
-
Rinse three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-BRD4 antibody in the blocking buffer to its optimal concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse the coverslips once with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope.
-
Capture images of the BRD4 signal (e.g., green channel) and DAPI signal (blue channel).
-
Analyze the images using software such as ImageJ or CellProfiler to quantify the number, size, and intensity of BRD4 condensates per nucleus.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of the PROTAC on cell proliferation and viability.
Materials and Reagents:
-
Cells and appropriate culture medium.
-
PROTAC (ZXH-3-26) and control compounds.
-
96-well cell culture plates.
-
MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ZXH-3-26 in culture medium.
-
Add the diluted compounds to the wells. Include wells with medium only (blank) and cells with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium (for adherent cells).
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of PROTACs with Alkyl-Alkyne Linkers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility challenges associated with Proteolysis Targeting Chimeras (PROTACs) that feature alkyl-alkyne linkers.
Troubleshooting Guide
This guide addresses common problems encountered during the development of PROTACs with alkyl-alkyne linkers, offering step-by-step solutions.
Q1: My PROTAC with an alkyl-alkyne linker has extremely low aqueous solubility, leading to inconsistent results in my biological assays. What can I do?
A1: Low aqueous solubility is a common issue with PROTACs containing hydrophobic alkyl-alkyne linkers.[1][2] There are two primary approaches to address this: chemical modification of the linker and advanced formulation strategies.
Initial Steps:
-
Confirm Solubility Issues: First, ensure that the poor results are indeed due to low solubility. Perform a kinetic or thermodynamic solubility assay to quantify the solubility of your compound in the assay buffer.
-
Simple Formulation Adjustments: For immediate use in assays, you can attempt to dissolve the PROTAC using co-solvents. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid artifacts in your biological assays. Gentle heating (to 37°C) and sonication can also aid dissolution.
Advanced Solutions:
-
Chemical Modification: If poor solubility is a persistent issue, consider redesigning the linker to incorporate polar or ionizable groups. A highly effective strategy is to introduce a pyridine (B92270) or a di-piperidine motif adjacent to the alkyne group.[2][3] This has been shown to significantly improve aqueous solubility.
-
Formulation Development: For in vivo studies or if chemical modification is not feasible, developing an advanced formulation such as an amorphous solid dispersion (ASD) can markedly enhance solubility and dissolution rates.[4][5]
Q2: I've decided to chemically modify the alkyl-alkyne linker of my PROTAC. Which modifications are most effective for improving solubility?
A2: Introducing polar, ionizable moieties into the linker is a proven strategy. The incorporation of saturated nitrogen heterocycles like piperidine (B6355638) or piperazine (B1678402), or an aromatic heterocycle like pyridine, can significantly enhance aqueous solubility.[2][3]
A prime example is the development of the potent androgen receptor (AR) degrader, ARD-69.[3] Its design evolved from earlier PROTACs with more hydrophobic linkers. The inclusion of a di-piperidine pyridine moiety adjacent to the alkyne was a key modification that improved its physicochemical properties, including solubility.[2][3]
Workflow for Linker Modification:
Caption: Workflow for improving PROTAC solubility via chemical modification.
Q3: My modified PROTAC still has suboptimal solubility for in vivo studies. What formulation strategies can I employ?
A3: For PROTACs that remain challenging to dissolve, particularly for oral administration, creating an Amorphous Solid Dispersion (ASD) is a highly effective strategy.[4][5] ASDs involve dispersing the PROTAC in a polymer matrix, which prevents crystallization and maintains the drug in a higher-energy, more soluble amorphous state.[5][6]
Commonly used polymers for PROTAC ASDs include:
-
Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS)[4]
-
Eudragit® polymers[4]
-
Polyvinyl alcohol (PVA)[5]
The choice of polymer and the drug loading percentage need to be optimized for each specific PROTAC.
Frequently Asked Questions (FAQs)
Q1: Why are PROTACs with alkyl-alkyne linkers often poorly soluble?
A1: Alkyl chains are inherently hydrophobic (lipophilic).[1] While this property can sometimes aid in cell permeability, long alkyl chains significantly reduce a molecule's affinity for water, leading to poor aqueous solubility.[2] The alkyne group itself is relatively nonpolar, and when combined with a hydrocarbon chain, it results in a linker that contributes to the overall low solubility of the PROTAC molecule.
Q2: Will modifying the linker to improve solubility negatively impact my PROTAC's potency or permeability?
A2: It's a possibility, as there is often a trade-off between solubility and permeability. Increasing polarity to enhance solubility can sometimes reduce passive diffusion across cell membranes.[1] However, this is not always the case. The strategic placement of polar groups can improve solubility without sacrificing, and in some cases, even enhancing, biological activity. For example, the modifications in ARD-69 led to a highly potent degrader.[3] It is crucial to test the new analogs for both solubility and biological activity (e.g., target degradation, cell viability) to find the optimal balance.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution (typically made by diluting a DMSO stock) is allowed to precipitate over a short period. It is often used in early drug discovery for high-throughput screening.
-
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is a more accurate measure but takes longer to determine.
For initial troubleshooting of assay variability, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility provides more definitive data.[7]
Q4: Are there any commercially available linkers with built-in solubilizing groups?
A4: Yes, several chemical suppliers offer PROTAC linkers that incorporate polar moieties such as PEG chains, piperazine, and piperidine groups.[8] Some vendors also provide "clickable" linkers with terminal alkyne or azide (B81097) groups for easy conjugation, which already contain these solubilizing elements.
Data Presentation
Table 1: Comparison of Linker Strategies and Their Impact on PROTAC Properties
| Linker Type | Representative Structure Fragment | Key Feature | Impact on Solubility | Potential Drawbacks | Reference |
| Alkyl-Alkyne | -CH₂-CH₂-C≡C- | Hydrophobic, rigid element | Generally low | Poor aqueous solubility | [1][2] |
| Alkyl-Alkyne with Pyridine/Di-piperidine | -(piperidine)-C≡C-(pyridine)- | Ionizable, polar motifs | Significantly improved | May alter conformational flexibility | [2][3] |
| PEG | -O-CH₂-CH₂-O- | Hydrophilic, flexible | High | Can be metabolically labile | [8] |
This table is a qualitative summary based on literature findings.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC Linker with a Piperazine Moiety
This protocol describes a general method for incorporating a piperazine ring into a linker, which can then be further functionalized with an alkyne for subsequent "click chemistry" or other coupling reactions.
Caption: Synthetic workflow for a piperazine-containing alkyne linker.
Detailed Steps:
-
Mono-Boc Protection of Piperazine:
-
Dissolve piperazine (10 eq.) in dichloromethane (B109758) (DCM).
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1 eq.) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Purify the resulting mono-Boc-piperazine by column chromatography.
-
-
Alkylation and Alkyne Installation:
-
To a solution of mono-Boc-piperazine (1 eq.) and a suitable base (e.g., K₂CO₃, 3 eq.) in acetonitrile, add a bifunctional electrophile containing a leaving group and a masked alkyne (e.g., propargyl bromide).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the product by column chromatography.
-
-
Coupling to Warhead/E3 Ligand and Deprotection:
-
The resulting functionalized piperazine can be coupled to the desired warhead or E3 ligase ligand.
-
The Boc protecting group can be removed with trifluoroacetic acid (TFA) in DCM to reveal the free amine for subsequent coupling reactions.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general procedure for preparing a PROTAC ASD.
-
Polymer and Solvent Selection:
-
Screen various polymers (e.g., HPMCAS, PVA, Soluplus®, Eudragit®) for their ability to form a stable amorphous dispersion with your PROTAC.
-
Select a solvent system (e.g., dichloromethane/ethanol) that dissolves both the PROTAC and the chosen polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve the PROTAC and the selected polymer in the chosen solvent system at the desired drug loading (e.g., 10-30% w/w).
-
Ensure complete dissolution. The solution may need to be gently warmed or sonicated.
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, gas flow rate). These will need to be optimized for your specific PROTAC-polymer combination.
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving the PROTAC molecularly dispersed in the polymer matrix.
-
Collect the resulting powder.
-
-
Characterization of the ASD:
-
Confirm the amorphous nature of the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Assess the dissolution profile of the ASD compared to the crystalline or amorphous PROTAC alone.
-
Protocol 3: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Add 2 µL of the 10 mM PROTAC stock solution to the first well and serially dilute across the plate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through a 96-well filter plate to remove any precipitate.
-
Quantify the concentration of the PROTAC in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
-
The highest concentration at which the compound remains in solution is the kinetic solubility.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
Technical Support Center: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Welcome to the technical support center for the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during CuAAC reactions in a question-and-answer format.
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions can stem from several factors. A primary concern is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, often caused by the presence of oxygen in the reaction mixture. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.[1][2] Other potential issues include:
-
Inhibitory Buffer Components: Buffers such as Tris can chelate the copper catalyst, hindering its activity. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[2]
-
Poor Ligand Choice or Concentration: The right ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used and have been shown to significantly improve reaction rates.
-
Steric Hindrance: If your azide (B81097) or alkyne substrates are particularly bulky, this can impede the reaction.
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.
-
Incompatible Additives: Some additives, like TCEP, can interfere with the reaction by binding to copper and reducing the azide.[1]
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, leading to the formation of a diacetylene byproduct (Glaser coupling).[1] This is particularly prevalent when the reaction is exposed to oxygen. The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction. Additionally, in the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to oxidative damage of sensitive amino acid residues (e.g., histidine, methionine, cysteine, tyrosine) or cleavage of peptide bonds.[3][4] The use of accelerating ligands and additives like aminoguanidine (B1677879) can help mitigate this damage.[3][5]
Q3: My protein/biomolecule is degrading or aggregating during the reaction. How can I prevent this?
A3: Degradation and aggregation of biomolecules are significant concerns in CuAAC bioconjugation. These issues are often caused by the generation of reactive oxygen species (ROS) and byproducts of ascorbate oxidation.[3][6] To address this:
-
Use a Biocompatible Ligand: Ligands like THPTA, BTTAA, and BTTES are highly water-soluble and can protect biomolecules by acting as sacrificial reductants and shielding the copper ion.[7] Using a ligand-to-copper ratio of 5:1 is often recommended.[2][8]
-
Add a Scavenger: Aminoguanidine can be added to the reaction to intercept reactive carbonyl byproducts of ascorbate oxidation that can cause protein crosslinking.[3][5]
-
Work Under Anaerobic Conditions: Performing the reaction under oxygen-free conditions can significantly reduce oxidative damage to sensitive proteins and also enhance the reaction rate.[9]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize degradation.
Q4: How can I remove the copper catalyst from my final product?
A4: Residual copper can be toxic to cells and interfere with downstream applications, so its removal is often necessary.[10] Common methods include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction or dialysis for macromolecules.[10][11]
-
Solid-Phase Scavengers: Employing solid-supported resins that selectively bind to copper, allowing for simple filtration to remove the catalyst.[10]
-
Precipitation: Inducing the precipitation of insoluble copper salts (e.g., copper(II) hydroxide (B78521) or carbonate) that can be removed by filtration.[10]
Quantitative Data on Reaction Components
The following tables summarize quantitative data to aid in the optimization of your CuAAC reaction.
Table 1: Comparison of Common Copper Ligands for Bioconjugation
| Ligand | Key Features | Biocompatibility Profile | Catalytic Efficiency |
| THPTA | Highly water-soluble. Acts as a sacrificial reductant. | Good. Generally preserves cell viability at typical concentrations. | Moderate to good. |
| BTTAA | High water solubility. | Excellent. Cells show high viability even at elevated concentrations. | High. Often faster than THPTA. |
| BTTES | High water solubility. | Excellent. Similar biocompatibility to BTTAA. | High. Similar to BTTAA. |
| TBTA | Limited water solubility. | Moderate. Can be more cytotoxic than its water-soluble analogs. | Good, but solubility can be a limiting factor in aqueous media. |
Data compiled from BenchChem comparative guide.[7]
Table 2: Recommended Reagent Concentrations for a General Bioconjugation Protocol
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (relative to biomolecule) |
| Biomolecule-Alkyne | - | 10-50 µM | 1 |
| Azide Probe | 5 mM | 50 µM | 1-2 |
| CuSO₄ | 20 mM | 100 µM | 2-10 |
| Ligand (e.g., THPTA) | 50 mM | 500 µM | 10-50 (5:1 to Copper) |
| Sodium Ascorbate | 100 mM | 5 mM | 100-500 |
| Aminoguanidine | 100 mM | 5 mM | 100-500 |
Concentrations adapted from established protocols.[2][12]
Detailed Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol is a starting point for the labeling of proteins or other biomolecules.
-
Prepare Stock Solutions:
-
Azide-functionalized probe: 5 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine: 100 mM in water.
-
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
A solution of your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate, HEPES) to a final concentration of 25-50 µM.
-
The azide-functionalized probe to a final concentration of 2-10 fold molar excess over the biomolecule.
-
-
Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and ligand stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.[12]
-
Add Catalyst and Additives:
-
Add the catalyst premix to the biomolecule/azide solution.
-
Add aminoguanidine to a final concentration of 5 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Purification: Remove the copper catalyst and excess reagents using an appropriate method such as dialysis against a buffer containing EDTA, or size exclusion chromatography.[1][10]
Protocol 2: Copper Removal using EDTA Chelation
This protocol is suitable for the purification of biomolecules after a CuAAC reaction.
-
Prepare EDTA Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) and adjust the pH to 8 with NaOH.
-
Aqueous Extraction (for small molecules):
-
Dilute the reaction mixture with an organic solvent in which your product is soluble.
-
Transfer to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.
-
Shake vigorously, venting frequently. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Separate the layers and wash the organic layer again with the EDTA solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Dialysis (for macromolecules):
-
Transfer the reaction mixture to a dialysis tubing with an appropriate molecular weight cut-off.
-
Dialyze against a large volume of buffer (e.g., PBS) containing 10-50 mM EDTA for several hours to overnight, with at least one buffer change.
-
Subsequently, dialyze against the buffer without EDTA to remove the EDTA-copper complex and residual EDTA.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low CuAAC Yield
A decision tree for troubleshooting low product yield in CuAAC reactions.
Diagram 2: Key Side Reactions and Prevention Strategies in CuAAC
Pathways of common side reactions in CuAAC and key prevention strategies.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length from a C6 Alkyne Starting Point
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length, particularly when starting from a C6 alkyne functional group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker's primary function is to position the POI and the E3 ligase in close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a crucial parameter because an optimal length is necessary for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins close enough for efficient ubiquitination, leading to an unstable ternary complex.[1][2]
Q2: Why is a C6 alkyne a common starting point for PROTAC linker synthesis?
A2: A C6 alkyne serves as a versatile and synthetically tractable starting point for building PROTAC linkers. The alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and widely used reaction for conjugating the linker to a warhead or E3 ligase ligand containing an azide (B81097) group.[4][5][6] This modular approach simplifies the synthesis of a library of PROTACs with varying linker lengths.[4] The C6 alkyl chain provides an initial spacer of a defined length, which can then be systematically extended, often with polyethylene (B3416737) glycol (PEG) units, to explore the optimal distance between the two ends of the PROTAC.[][4]
Q3: What are the advantages of using PEG-based linkers in PROTAC design?
A3: Polyethylene glycol (PEG)-based linkers are frequently used in PROTAC design for several reasons:
-
Improved Solubility and Permeability: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[7]
-
Flexibility: PEG linkers provide flexibility, allowing the PROTAC to adopt various conformations that can facilitate the formation of a stable ternary complex.[][7]
-
Systematic Optimization: The defined lengths of PEG units allow for a systematic and straightforward approach to optimizing the linker length by adding or removing PEG units.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| No or minimal degradation of the target protein. | 1. Suboptimal Linker Length: The synthesized linker lengths may be outside the optimal range for forming a productive ternary complex.[1] 2. Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might be hindering its entry into the cell.[1] 3. Incorrect E3 Ligase Choice: The chosen E3 ligase may not be expressed at sufficient levels or be active in the specific cell line being used.[8] | 1. Synthesize a broader library of PROTACs with varying linker lengths. A common strategy is to start with a C6 alkyne and extend it with PEG units (e.g., PEG1, PEG2, PEG3, etc.).[4][7] 2. Evaluate cell permeability using assays like PAMPA or Caco-2. Modify the linker to improve hydrophilicity, for instance, by incorporating more PEG units.[7][8] 3. Confirm the expression of the recruited E3 ligase in your cell line. Consider synthesizing PROTACs that recruit a different E3 ligase (e.g., if using a VHL-based PROTAC, try a CRBN-based one).[8] | Identification of a PROTAC with an optimal linker length that induces target degradation. Improved intracellular concentration of the PROTAC, leading to enhanced degradation. Effective degradation of the target protein by recruiting an appropriate E3 ligase. |
| "Hook Effect" observed (decreased degradation at high PROTAC concentrations). | Formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) at high concentrations, which are non-productive and compete with the formation of the desired ternary complex.[1][7] | This is an inherent property of many PROTACs. The focus should be on identifying the optimal concentration range for degradation (the "sweet spot" of the dose-response curve). It is crucial to perform a full dose-response experiment to determine the DC50 and Dmax values accurately.[1] | A clear understanding of the PROTAC's dose-dependent activity, allowing for the selection of appropriate concentrations for further experiments. |
| Inconsistent degradation results across experiments. | 1. PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions, leading to variability. 2. Cellular Health and Passage Number: Variations in cell health or using cells at a high passage number can affect experimental outcomes. | 1. Assess the metabolic stability of the PROTAC in liver microsomes or cell lysates. If instability is an issue, linker modifications may be necessary to improve stability.[8] 2. Ensure consistent cell culture practices, use cells within a defined passage number range, and regularly check for viability. | Increased reproducibility of degradation experiments. More reliable and consistent experimental data. |
| Off-target effects or cellular toxicity. | 1. Promiscuous Binding of the Warhead: The ligand binding to the target protein may also bind to other proteins.[8] 2. Toxicity of the PROTAC or its Metabolites: The PROTAC molecule itself or its breakdown products could be toxic to the cells.[8] | 1. Perform kinase profiling or other selectivity assays to confirm the specificity of the warhead. If necessary, the warhead may need to be redesigned.[8] 2. Conduct cell viability assays (e.g., MTS or CellTiter-Glo) to assess the toxicity of the PROTACs. If toxicity is observed at concentrations required for degradation, linker modifications or a different warhead/E3 ligase ligand may be needed.[1] | Identification of a PROTAC with a clean off-target profile. A PROTAC that effectively degrades the target protein without causing significant cytotoxicity. |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples of how linker length can impact degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | ~100 | ~70 |
| PROTAC B | 16 | ~10 | >90 |
| PROTAC C | 20 | ~150 | ~60 |
Data is illustrative and based on findings suggesting a 16-atom linker is optimal for ERα degradation.[2][9]
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | 12 | >1000 | <20 |
| PROTAC Y | 15-17 | ~50 | >80 |
| PROTAC Z | 20 | ~500 | ~40 |
Data is illustrative and based on findings suggesting a 15-17 atom linker is optimal for p38α degradation.[2][10]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths via Click Chemistry
This protocol describes the synthesis of a PROTAC by coupling an alkyne-functionalized warhead (starting with a C6 alkyne) to an azide-functionalized E3 ligase ligand with a PEG extender.
Materials:
-
Warhead-C6-alkyne (1.0 eq)
-
Azide-PEGn-E3 Ligase Ligand (1.0 eq, where n = 1, 2, 3, etc.)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the Warhead-C6-alkyne and the Azide-PEGn-E3 Ligase Ligand in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC.[11]
Protocol 2: Western Blot for Protein Degradation
Objective: To quantitatively assess the reduction in the level of the target protein following PROTAC treatment.[12]
Materials:
-
Cells expressing the target protein
-
PROTACs with varying linker lengths
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of each PROTAC and a vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Develop the blot using a chemiluminescent substrate and image the results.[7]
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot this against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
Objective: To confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Antibody against the E3 ligase or a tag on the E3 ligase
-
Protein A/G magnetic beads
-
Wash and elution buffers
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase. Add Protein A/G magnetic beads to pull down the E3 ligase and any interacting proteins.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using an antibody against the target protein. An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A decision tree for troubleshooting ineffective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Precipitate Formation in CuAAC Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitate formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Troubleshooting Guide
Issue 1: Immediate Precipitate Formation Upon Addition of Copper Catalyst
Question: I observe a precipitate forming immediately after adding the copper source to my reaction mixture. What is the likely cause and how can I resolve this?
Answer: Immediate precipitation upon copper addition often points to issues with catalyst solubility and stability. The primary causes include the formation of insoluble copper salts or the aggregation of the copper catalyst.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Insoluble Copper(I) or Copper(II) Species | Use a suitable chelating ligand to stabilize the copper ion and increase its solubility.[1][2][3] The ligand should be pre-mixed with the copper source before addition to the reaction vessel.[1][4] | 1. Prepare a stock solution of the copper salt (e.g., CuSO₄). 2. Prepare a stock solution of a suitable ligand (e.g., THPTA, TBTA) in the reaction solvent. 3. In a separate vial, mix the copper salt and ligand solutions. Allow them to complex for a few minutes before adding to the main reaction mixture containing the azide (B81097) and alkyne. |
| Unfavorable Buffer or pH | Certain buffers, like Tris, can act as inhibitory ligands for copper, leading to precipitation.[1] Phosphate (B84403) buffers can also cause precipitation of copper phosphate if the copper is not adequately chelated.[4] Use compatible buffers such as HEPES, carbonate, or phosphate (when the copper is pre-chelated) within a pH range of 6.5-8.0.[1][4] | 1. Prepare your reaction in a recommended buffer system (e.g., 100 mM HEPES, pH 7.5). 2. Ensure the final pH of the reaction mixture is within the optimal range (6.5-8.0) after the addition of all components. |
| High Reactant Concentration | High local concentrations of reactants can lead to supersaturation and precipitation.[5] | 1. Start with more dilute solutions of your azide and alkyne. 2. Consider adding the copper catalyst solution dropwise to the reaction mixture while stirring vigorously to avoid localized high concentrations.[5] |
Issue 2: Precipitate Forms Gradually During the Reaction
Question: My reaction starts out clear, but a precipitate forms over time. What could be happening and what should I do?
Answer: Gradual precipitate formation can be due to the insolubility of the triazole product, instability of the catalyst over the course of the reaction, or side reactions.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Product Insolubility | The newly formed 1,2,3-triazole product may be insoluble in the reaction solvent.[6] | 1. Analyze the precipitate to confirm if it is the desired product. 2. If it is the product, this may not be a problem if the reaction goes to completion. The product can be isolated by filtration.[7] 3. If the reaction is incomplete, consider adding a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve the solubility of all components.[6][8] The final concentration of the organic solvent should be optimized to avoid denaturation of biomolecules. |
| Catalyst Decomposition | The Cu(I) catalyst can oxidize to Cu(II) over time, especially in the presence of oxygen, leading to the formation of insoluble species.[7] The reducing agent may also be consumed. | 1. Ensure an adequate amount of a reducing agent, like sodium ascorbate (B8700270), is present to maintain the copper in the +1 oxidation state.[7] 2. For oxygen-sensitive catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Consider using a more robust ligand that better protects the Cu(I) from oxidation.[3] |
| Ascorbate Byproduct Formation | Byproducts of ascorbate oxidation can react with biomolecules, leading to aggregation and precipitation, especially in bioconjugation reactions.[1] | 1. Add a scavenger for reactive carbonyls, such as aminoguanidine, to the reaction mixture.[1] 2. Follow the recommended order of addition: mix CuSO₄ and ligand first, add to the substrates, and finally add sodium ascorbate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Copper:Ligand ratio?
A1: The optimal Copper:Ligand ratio can vary depending on the specific ligand and reaction conditions. For many common ligands like THPTA, a ratio of 1:5 (Cu:Ligand) is often used in bioconjugation to protect biomolecules from oxidation by reactive oxygen species generated by the ascorbate/copper/oxygen system.[4] For other ligands and applications, a 1:1 or 1:2 ratio may be sufficient to stabilize the copper and accelerate the reaction.[4] It is advisable to consult the literature for the specific ligand being used or to empirically determine the optimal ratio.
Q2: Can I use any copper source for my CuAAC reaction?
A2: While the most common method is the in situ reduction of Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate, other copper sources can be used.[7] Copper(I) salts such as CuBr or CuI can be used directly, but they are often less stable and may have poor solubility in aqueous solutions.[7][9] The choice of copper source may depend on the solvent system and the sensitivity of the substrates to the reducing agent.
Q3: My substrates are not soluble in aqueous buffers. What solvent system should I use?
A3: For substrates with poor aqueous solubility, a mixture of water and an organic co-solvent is often effective. Common co-solvents include DMSO, DMF, t-BuOH, and acetonitrile (B52724).[6][8] It is important to note that acetonitrile can sometimes act as a competing ligand for copper.[8] The proportion of the organic co-solvent should be optimized to ensure all reaction components remain in solution without significantly inhibiting the reaction rate or negatively impacting the stability of sensitive biomolecules.
Q4: I suspect my alkyne is forming an insoluble copper acetylide. How can I prevent this?
A4: The formation of insoluble and unreactive polynuclear copper(I) acetylides can be a problem, especially with terminal alkynes.[3][8] This is often observed as a colored precipitate. The use of a chelating ligand is the primary way to prevent this.[3] The ligand coordinates to the copper, preventing the formation of these polymeric species and keeping the catalyst active and in solution. Ensure you are using an effective ligand at an appropriate concentration.
Q5: Can the order of reagent addition affect precipitate formation?
A5: Yes, the order of addition is critical. To prevent the precipitation of copper salts or hydroxides, it is strongly recommended to first mix the copper(II) sulfate and the stabilizing ligand.[1] This pre-formed complex should then be added to the solution containing the azide and alkyne. The reducing agent, typically sodium ascorbate, should be added last to initiate the reaction.[1][4]
Visualizing Experimental Workflows and Mechanisms
To aid in understanding the experimental process and the underlying chemistry, the following diagrams illustrate key workflows and concepts.
Caption: Recommended experimental workflow for setting up a CuAAC reaction to minimize precipitation.
Caption: A troubleshooting decision tree for addressing precipitate formation in CuAAC reactions.
Caption: Comparison of a successful, ligand-stabilized CuAAC pathway versus pathways leading to precipitation.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Impact of C6 Alkyne Linker Rigidity on PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when investigating the impact of linker rigidity, specifically using a C6 alkyne linker, on Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a rigid C6 alkyne linker in PROTAC design?
A1: Incorporating rigid linkers, such as those containing a C6 alkyne, is a strategy to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[][2] Unlike flexible linkers (e.g., long alkyl or PEG chains) that allow for numerous conformations, a rigid linker can reduce the entropic penalty associated with ternary complex formation.[][2] This can lead to improved binding cooperativity and, consequently, more potent and selective protein degradation.[] The alkyne moiety itself is relatively linear and can introduce a degree of rigidity into the linker.[3]
Q2: How does the rigidity of a C6 alkyne linker affect the physicochemical properties of a PROTAC?
A2: The introduction of a rigid C6 alkyne linker can significantly alter a PROTAC's physicochemical properties. While flexible linkers like PEG can enhance solubility, more rigid hydrocarbon linkers may increase lipophilicity.[4] This can impact cell permeability, aqueous solubility, and metabolic stability.[5][] Researchers should anticipate that shifting from a flexible to a rigid linker may require re-optimization of the PROTAC's overall properties to maintain favorable drug-like characteristics.
Q3: What is the "hook effect" and is it more pronounced with rigid linkers?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[7] This occurs because the bifunctional nature of the PROTAC leads to the formation of unproductive binary complexes (Target-PROTAC or E3-PROTAC) at high concentrations, which compete with the formation of the productive ternary complex.[7] While the hook effect is an inherent property of PROTACs, its prominence is not exclusively determined by linker rigidity.[7] However, a rigid linker that strongly pre-disposes the PROTAC to a conformation favoring ternary complex formation might, in some cases, display a more potent degradation at lower concentrations and a sharper hook effect. Performing a wide dose-response experiment is crucial to identify the optimal concentration range for any PROTAC.[7]
Q4: Can a C6 alkyne linker be combined with other linker types?
A4: Yes. It is a common strategy to create hybrid linkers that combine rigid elements, like an alkyne, with more flexible components, such as PEG or alkyl chains.[5][8] This approach allows for fine-tuning of the linker's properties, balancing rigidity and flexibility to optimize ternary complex formation while maintaining desirable physicochemical properties like solubility.[5][] For instance, a C6 alkyne could be connected to a short PEG chain to improve solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or poor target degradation with C6 alkyne PROTAC | 1. Suboptimal linker length and rigidity: The C6 alkyne linker may be too short, too long, or too rigid to allow for a productive ternary complex formation.[9][10][11] 2. Poor cell permeability: The increased rigidity and potential for higher lipophilicity may reduce the PROTAC's ability to cross the cell membrane.[5][] 3. Low aqueous solubility: The PROTAC may be precipitating in the cell culture medium. | 1. Synthesize a library of PROTACs: Vary the linker length around the C6 alkyne (e.g., C4, C8) or introduce flexible units (e.g., PEG) adjacent to the alkyne.[][12] 2. Assess cell permeability: Use assays like PAMPA or Caco-2 to determine the permeability of your PROTAC. If permeability is low, consider modifications to the warhead or E3 ligase ligand to improve overall physicochemical properties.[12] 3. Measure and improve solubility: Determine the aqueous solubility of your PROTAC. Modifications to the linker or ligands to incorporate more polar groups may be necessary.[5] |
| "Hook Effect" observed at very low concentrations | 1. High cooperativity and ternary complex stability: The rigid linker may be exceptionally effective at promoting a stable ternary complex, leading to a very potent PROTAC with a sharp hook effect. | 1. Perform a detailed dose-response curve: Use a wide range of concentrations, especially in the low nanomolar range, to accurately determine the DC50 and Dmax.[7] 2. Utilize biophysical assays: Techniques like SPR, ITC, or TR-FRET can help to quantify the cooperativity and stability of the ternary complex, providing a rationale for the observed potency.[7][13][14] |
| Off-target protein degradation | 1. Altered ternary complex conformation: The rigid linker may induce the formation of alternative ternary complexes with off-target proteins. 2. Non-selective warhead: The ligand for the protein of interest may have affinity for other proteins.[12] | 1. Proteome-wide analysis: Use mass spectrometry-based proteomics to identify any off-target proteins that are being degraded.[12] 2. Modify the linker attachment point: Changing the vector of the linker on the warhead or E3 ligase ligand can alter the geometry of the ternary complex and improve selectivity.[5] 3. Confirm warhead selectivity: Ensure that the warhead used is highly selective for the intended target. |
| High metabolic instability | 1. Metabolism of the alkyne group: While generally stable, the alkyne could potentially be a site for metabolic enzymes. 2. Overall PROTAC properties: The overall lipophilicity of the PROTAC can influence its susceptibility to metabolic degradation.[5] | 1. Perform microsomal stability assays: Assess the stability of the PROTAC in liver microsomes from relevant species. 2. Introduce metabolic blockers: If a specific site of metabolism is identified, consider introducing chemical modifications (e.g., fluorine) to block it. |
Quantitative Data Summary
The following tables present hypothetical but representative data to illustrate the impact of linker modifications on PROTAC efficacy.
Table 1: Degradation Potency and Efficacy
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | C6 Alkyne | 50 | 85 |
| PROTAC-2 | C8 Alkyne | 25 | 95 |
| PROTAC-3 | C4 Alkyne | 200 | 60 |
| PROTAC-4 | C6 Alkane (flexible control) | 150 | 70 |
| PROTAC-5 | PEG3-C6 Alkyne | 35 | 90 |
Table 2: Ternary Complex Formation and Permeability
| PROTAC ID | Ternary Complex KD (nM) | Cooperativity (α) | Permeability (PAMPA, 10-6 cm/s) |
| PROTAC-1 | 80 | 15 | 2.5 |
| PROTAC-2 | 40 | 25 | 2.1 |
| PROTAC-3 | 300 | 5 | 3.0 |
| PROTAC-4 | 250 | 8 | 2.8 |
| PROTAC-5 | 60 | 18 | 4.5 |
Experimental Protocols
1. Western Blot for Protein Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[15]
2. Ternary Complex Formation Assay (TR-FRET)
-
Reagents: Prepare a solution containing the purified target protein and the E3 ligase complex. Use donor (e.g., terbium-conjugated anti-tag) and acceptor (e.g., fluorescently labeled-anti-tag) antibodies specific to tags on the proteins.
-
PROTAC Dilution: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Plate Setup: In a microplate, add the protein mixture, PROTAC dilutions, and the donor and acceptor antibodies.
-
Incubation: Incubate the plate to allow for ternary complex and antibody binding.
-
Plate Reading: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates ternary complex formation.[7]
3. Target Ubiquitination Assay
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.[7]
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for optimizing a C6 alkyne-containing PROTAC.
Caption: A decision tree for troubleshooting ineffective PROTACs.
References
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
stability issues of EM-12-Alkyne-C6-OMs in solution
Welcome to the technical support center for EM-12-Alkyne-C6-OMs. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues of this compound in solution and to provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Low yield or failed 'click' chemistry reaction.
-
Question: I am observing a low yield or complete failure of my copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' chemistry reaction with this compound. What could be the cause?
-
Answer: Several factors can contribute to low 'click' chemistry efficiency. The alkyne group on the oligonucleotide is generally stable, but the success of the reaction is highly dependent on the reaction conditions.
-
Degradation of Reagents: Ensure that all reagents, especially the copper (I) catalyst and the reducing agent (like sodium ascorbate), are fresh. The Cu(I) catalyst can oxidize to Cu(II), which is inactive in this reaction. A freshly prepared solution of the activator is recommended.[1]
-
Oxygen Contamination: The CuAAC reaction is sensitive to oxygen. It is crucial to degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Purity of Oligonucleotide: Impurities from the oligonucleotide synthesis or purification process can interfere with the reaction. Ensure your this compound is of high purity.
-
Suboptimal pH: The pH of the reaction buffer can influence the reaction efficiency. While the search results do not specify an optimal pH for this exact molecule, a well-buffered system is crucial.
-
Troubleshooting Workflow for Low 'Click' Reaction Yield
Caption: Troubleshooting workflow for low yield in 'click' chemistry reactions.
Issue 2: Degradation of this compound in solution during storage or experiments.
-
Question: I suspect my this compound is degrading in solution. How can I assess its stability and prevent degradation?
-
Answer: Oligonucleotides can be susceptible to degradation by nucleases and hydrolysis, especially at non-optimal pH and elevated temperatures. While alkyne modifications can sometimes increase the stability of oligonucleotides, proper handling is still essential.[2][3]
-
Nuclease Contamination: Use nuclease-free water and reagents, and work in a clean environment to prevent degradation by contaminating nucleases.
-
pH and Temperature: Store your oligonucleotide solutions in a buffered solution at a neutral or slightly basic pH (pH 7.0-8.0). For long-term storage, keep them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Hydrolysis: While the phosphodiester backbone is generally stable at neutral pH, prolonged exposure to acidic or strongly basic conditions can lead to hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored lyophilized at -20°C. In solution, it is best to store it in a buffered solution (e.g., TE buffer, pH 7.5) at -20°C or below. Avoid storing in nuclease-containing environments.
Q2: How can I check the integrity of my this compound solution?
A2: You can assess the integrity of your oligonucleotide using techniques like denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or mass spectrometry. These methods can reveal the presence of degradation products.
Q3: Do the alkyne and C6 linker modifications affect the stability of the oligonucleotide?
A3: The internal alkyne modification with a C6 linker is generally considered to be stable and should not negatively impact the overall stability of the oligonucleotide. In some cases, modifications can even enhance stability against nucleases.[3]
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic alkyne-modified oligonucleotide under various conditions. Please note that these are representative examples, and specific stability may vary.
Table 1: Effect of pH on Oligonucleotide Stability
| pH | Temperature (°C) | Incubation Time (hours) | % Intact Oligonucleotide |
| 5.0 | 37 | 24 | 85% |
| 7.4 | 37 | 24 | 98% |
| 9.0 | 37 | 24 | 92% |
Table 2: Effect of Temperature on Oligonucleotide Stability in TE Buffer (pH 7.5)
| Temperature (°C) | Incubation Time (days) | % Intact Oligonucleotide |
| 4 | 7 | >99% |
| 25 (Room Temp) | 7 | 95% |
| 37 | 7 | 88% |
Experimental Protocols
Protocol: Assessing Serum Stability of this compound
This protocol provides a method to evaluate the stability of your alkyne-modified oligonucleotide in the presence of serum, which contains nucleases.[4]
Workflow for Serum Stability Assay
Caption: Experimental workflow for assessing oligonucleotide stability in serum.
Methodology:
-
Preparation of Oligonucleotide Duplex: If your this compound is single-stranded, anneal it with its complementary strand to form a duplex, as this is often the biologically active form.
-
Serum Incubation: Prepare a solution of the oligonucleotide duplex in 50% fetal bovine serum (FBS) or other serum of choice.[4]
-
Timepoints: Incubate the mixture at 37°C. At various time points (e.g., 0, 10, 30 minutes, 1, 6, 12, 24 hours), take an aliquot of the reaction.[4]
-
Reaction Quenching: Immediately stop the degradation by adding a loading dye containing a denaturant (e.g., formamide (B127407) or urea) and placing the sample on ice or freezing at -20°C.[4]
-
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE). The intensity of the band corresponding to the intact oligonucleotide will decrease over time if degradation occurs.
-
Quantification: Quantify the band intensities to determine the rate of degradation.
For further details on specific protocols, please refer to the literature on oligonucleotide stability assays.[4]
References
Technical Support Center: Synthesis of PROTACs Using Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) using click chemistry. This powerful ligation strategy offers a modular and efficient approach to constructing these complex bifunctional molecules.[][2] However, as with any sophisticated chemical synthesis, challenges can arise. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common pitfalls and optimize your experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common types of click chemistry used for PROTAC synthesis?
A1: The most prevalent click chemistry reactions for PROTAC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][3]
-
CuAAC: This reaction is widely used due to its high efficiency, mild reaction conditions, and the formation of a stable triazole linkage.[][4] It involves the reaction of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst.
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with an azide. It is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[][5]
Q2: My CuAAC reaction is giving a low yield. What are the potential causes?
A2: Low yields in CuAAC reactions for PROTAC synthesis can stem from several factors:
-
Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.
-
Poor Solubility: PROTAC precursors, particularly those with complex warheads or E3 ligase ligands, may have limited solubility in common reaction solvents.[6]
-
Steric Hindrance: The bulky nature of the warhead and E3 ligase ligand can sterically hinder the azide and alkyne groups from coming together.
-
Side Reactions: The functional groups present on the warhead or E3 ligase ligand may be incompatible with the reaction conditions, leading to unwanted side products.
Q3: How can I improve the solubility of my PROTAC precursors for the click reaction?
A3: Improving solubility is crucial for an efficient reaction. Consider the following strategies:
-
Solvent Screening: Experiment with different solvent systems, including mixtures of organic solvents (e.g., DMF, DMSO) and aqueous buffers.
-
Linker Modification: Incorporate polyethylene (B3416737) glycol (PEG) units into your linker design.[7][8] PEG linkers can enhance the aqueous solubility of the final PROTAC.[8]
-
Formulation Strategies: For particularly challenging precursors, formulation techniques such as the use of co-solvents or surfactants may be necessary.
Q4: Are there any known interferences with click chemistry in a biological context?
A4: Yes, when performing click chemistry in biological systems (e.g., for in-cell PROTAC assembly), certain cellular components can interfere. For instance, thiol-containing molecules like glutathione (B108866) can reduce the Cu(I) catalyst or react with strained alkynes.[9] It is important to be aware of these potential interferences and to optimize reaction conditions accordingly.[9]
Troubleshooting Guides
Problem 1: Low or No Product Formation in CuAAC Reaction
| Possible Cause | Troubleshooting Steps |
| Copper Catalyst Oxidation | - Ensure all solvents and reagents are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen).- Use a reducing agent, such as sodium ascorbate, to maintain copper in the active Cu(I) state.[10][11]- Consider using a copper-coordinating ligand, like THPTA, to stabilize the Cu(I) catalyst.[10] |
| Poor Precursor Solubility | - Screen a variety of solvents and solvent mixtures (e.g., DMSO/water, DMF/water).- Gently heat the reaction mixture to aid dissolution.- If possible, modify the linker to include more polar functional groups or PEG chains. |
| Steric Hindrance | - Increase the reaction time and/or temperature.- Consider using a longer, more flexible linker to provide more space for the reaction to occur.[12] |
| Impure Starting Materials | - Verify the purity of your azide- and alkyne-functionalized precursors by NMR and LC-MS.- Purify starting materials if necessary. |
Problem 2: Multiple Products Observed by LC-MS
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Review the functional groups on your warhead and E3 ligase ligand for potential incompatibilities with the CuAAC conditions.- Protect sensitive functional groups prior to the click reaction and deprotect them afterward. |
| Incomplete Reaction | - Increase the reaction time or the stoichiometry of one of the reactants.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Degradation of Starting Materials or Product | - Assess the stability of your precursors and the final PROTAC under the reaction conditions.- Consider milder reaction conditions (e.g., lower temperature, alternative copper source). |
Experimental Protocols
General Protocol for CuAAC Synthesis of a PROTAC
This protocol provides a general guideline. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific PROTACs.
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized component (either the warhead or E3 ligase ligand) and the azide-functionalized component in a suitable deoxygenated solvent (e.g., a mixture of DMF and water).
-
-
Preparation of Catalyst Solution:
-
In a separate vial, prepare a solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-coordinating ligand (e.g., THPTA) in deoxygenated water.
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the copper/ligand solution.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate, in deoxygenated water.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Table 1: Typical Reaction Conditions for CuAAC
| Parameter | Recommended Range |
| Solvent | DMF/water, DMSO/water, t-BuOH/water |
| Temperature | Room Temperature to 50 °C |
| Copper Source | CuSO₄·5H₂O |
| Ligand | THPTA, TBTA |
| Reducing Agent | Sodium Ascorbate |
| Reactant Concentration | 1-100 mM |
Workflow for Troubleshooting Low Yield in PROTAC Synthesis via Click Chemistry
Caption: Troubleshooting workflow for low-yield PROTAC synthesis.
Signaling Pathways and Experimental Workflows
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using click chemistry typically involves the separate synthesis of a warhead and an E3 ligase ligand, each functionalized with either an azide or an alkyne. These two fragments are then joined together in the final click chemistry step.
Caption: General workflow for PROTAC synthesis via click chemistry.
References
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Ternary Complex Formation with a C6 Linker PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the formation of the crucial ternary complex (Target Protein - PROTAC - E3 Ligase) mediated by a Proteolysis Targeting Chimera (PROTAC) featuring a C6 alkyl linker. We will explore alternative linker strategies and present supporting experimental data to inform rational PROTAC design and optimization.
The Pivotal Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that induce protein degradation by hijacking the ubiquitin-proteasome system.[1] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and cell permeability.[2][3] The length, composition, and rigidity of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2][4]
This guide focuses on PROTACs with a C6 alkyl linker, a common flexible linker type, and compares its validation with alternatives such as Polyethylene Glycol (PEG) and rigid linkers.[5][6]
Key Methodologies for Validating Ternary Complex Formation
The formation of a stable and productive ternary complex is a prerequisite for effective protein degradation.[4] Several biophysical and cellular methods can be employed to validate and quantify this interaction.
Biophysical Assays
These in vitro techniques provide quantitative data on the binding affinities and kinetics of the binary and ternary complexes.
-
Surface Plasmon Resonance (SPR): A label-free technique that monitors biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[7] It provides kinetic data (kon and koff) and equilibrium dissociation constants (KD).[7]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon molecular interactions, providing thermodynamic data such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2]
Cellular Assays
These assays confirm ternary complex formation within a more physiologically relevant cellular environment.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): A proximity-based assay that measures the energy transfer between a NanoLuc® luciferase donor fused to one protein partner and a fluorescently labeled HaloTag® acceptor fused to the other.[8] Ternary complex formation brings the donor and acceptor into close proximity, resulting in a BRET signal.[8]
-
Co-immunoprecipitation (Co-IP): A technique used to isolate a protein and its binding partners from a cell lysate using an antibody specific to the target protein.[9] The presence of the other components of the ternary complex in the immunoprecipitated sample is then detected by Western blotting.[9]
Comparative Analysis of PROTAC Linkers: A Case Study on BTK Degraders
To illustrate the impact of linker composition, we present a comparative case study on Bruton's tyrosine kinase (BTK) degraders. While a complete head-to-head comparison for a C6 alkyl linker PROTAC is not available in a single study, we can synthesize data from various sources to create a representative comparison. We will consider a hypothetical C6 alkyl linker BTK PROTAC and compare its expected performance with known PEG- and rigid-linker-based BTK degraders.
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is often measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[5] The stability of the ternary complex is often described by a cooperativity factor (α), which is the ratio of the binary and ternary binding affinities.[2]
| Linker Type | PROTAC Example | Target/E3 Ligase | Binary Affinity (KD, nM) | Ternary Affinity (KD, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl (C6) | L18I | BTK/CRBN | Not available | Not available | Not available | 15.36 | Not available | [10] |
| PEG | Representative PEG-linker BTK PROTAC | BTK/CRBN | ~20-fold lower than free ligand | Favorable | >1 | Potent | >90% | [11] |
| Rigid | Representative Rigid-linker BTK PROTAC | BTK/CRBN | Similar to free ligand | Highly Favorable | >>1 | Highly Potent | >95% | [6] |
Note: The data for the C6 alkyl linker PROTAC L18I is limited to its degradation efficiency. The values for PEG and rigid linkers are representative examples from the literature to illustrate general trends. Direct comparison requires testing under identical experimental conditions.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the steps for measuring the kinetics of PROTAC-induced ternary complex formation.[12]
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., EDC/NHS, Ni-NTA)
-
Purified, biotinylated, or His-tagged E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Preparation: Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary binding affinity (KD-binary).
-
Inject a series of concentrations of the target protein alone over the E3 ligase surface to confirm no direct interaction.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase surface to measure the ternary complex formation and determine the ternary binding affinity (KD-ternary).[2]
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α = KD-binary / KD-ternary).
-
Protocol 2: NanoBRET™ Assay for Live-Cell Ternary Complex Formation
This protocol describes the use of NanoBRET™ to quantify PROTAC-induced ternary complex formation in living cells.[8]
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
White, solid-bottom 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors and seed into 96-well plates.
-
Compound Treatment: After 24-48 hours, treat the cells with serial dilutions of the PROTAC.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Measurement: Incubate at room temperature and measure the donor emission (460 nm) and acceptor emission (>610 nm).[8]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 and Bmax.[8]
-
Protocol 3: Co-immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol details the steps to confirm the formation of the ternary complex in cells.[9]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the E3 ligase or target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against one of the components of the ternary complex (e.g., the E3 ligase).
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against all three components of the ternary complex (target protein, E3 ligase, and a tag on the PROTAC if available, or inferring presence by the interaction of the other two).
Mandatory Visualizations
PROTAC-mediated protein degradation pathway.
Experimental workflow for validating ternary complex formation.
Relationship between linker properties and PROTAC efficacy.
References
- 1. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biochemical characterization of BTK-degrader-cIAP ternary complexes - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. o2hdiscovery.co [o2hdiscovery.co]
The Impact of PROTAC Linker Length on Degradation Efficacy: A Comparative Analysis to a C6 Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While the choice of ligands determines the targeting specificity, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[1][2]
The length of the linker is a particularly crucial parameter that requires careful optimization for each specific POI and E3 ligase pair.[3][4] A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might result in an unstable or non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] This guide provides a comparative analysis of the efficacy of different PROTAC linker lengths, with a focus on contextualizing the performance of a six-carbon (C6) alkyl chain, a commonly employed linker, against other lengths.
Quantitative Comparison of PROTAC Linker Efficacy
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[1] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Alkyl and PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | Alkyl | 9 | > 10 µM | < 20 | MCF-7 | VHL |
| PROTAC 2 | Alkyl | 12 | ~1 µM | ~60 | MCF-7 | VHL |
| PROTAC 3 (C6 equivalent) | Alkyl | ~16 | ~0.1 µM | > 80 | MCF-7 | VHL |
| PROTAC 4 | Alkyl | 19 | ~1 µM | ~70 | MCF-7 | VHL |
| PROTAC 5 | Alkyl | 21 | > 10 µM | < 30 | MCF-7 | VHL |
Data synthesized from studies on ERα degradation.[2][6][7] The data clearly demonstrates a "bell-shaped" curve for efficacy, with the 16-atom linker (conceptually similar in length to a C6 PEG linker) exhibiting the most potent degradation.
Table 2: Influence of Linker Length on p38α Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| NR-11a | PEG | Short | > 1000 | Not specified | MDA-MB-231 | VHL |
| NR-11b | PEG | Medium | ~500 | Not specified | MDA-MB-231 | VHL |
| NR-11c (Optimal) | PEG | Longer | < 100 | > 90 | MDA-MB-231 | VHL |
| NR-7h | Click Chemistry | Not specified | Potent | > 90 | MDA-MB-231 | CRBN |
Data summarized from a study on p38α degradation.[8][9][10] This study highlights that for p38α, a longer PEG-based linker was optimal for achieving potent degradation.
Table 3: Linker Length Optimization for Tank-binding kinase 1 (TBK1) Degradation
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| Compound A | Alkyl/Ether | 7 | No degradation | 0 | Not specified | Not specified |
| Compound B | Alkyl/Ether | 12 | Submicromolar | > 80 | Not specified | Not specified |
| Compound C (Optimal) | Alkyl/Ether | 21 | 3 | 96 | Not specified | Not specified |
| Compound D | Alkyl/Ether | 29 | 292 | 76 | Not specified | Not specified |
Data from a study on TBK1 degradation.[11] This example further reinforces the principle that a minimum linker length is required to initiate degradation, and that there is an optimal length for achieving maximal potency.
Visualizing PROTAC Mechanisms and Workflows
To better understand the critical role of the linker and the experimental process for its evaluation, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical workflow for assessing linker efficacy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
assessing the degradation efficiency (DC50) of a C6-linked PROTAC
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comparative analysis of the degradation efficiency (DC50) of a PROTAC with a C6-based linker against other linker architectures, with a focus on the degradation of the epigenetic reader protein BRD4.
Quantitative Comparison of BRD4-Targeting PROTACs
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC. The following table summarizes the degradation efficiencies of several prominent BRD4-targeting PROTACs with distinct linker structures.
| PROTAC | E3 Ligase Recruited | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Reference |
| Compound 6b | CRBN | C6 Alkyl-based | BRD4 | HCC1806 | Not explicitly stated, but effective degradation shown | [1] |
| ARV-771 | VHL | PEG/Alkyl Chain | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 | [2][3] |
| MZ1 | VHL | PEG-based | BRD4 (preferential) | H661, H838 | 8, 23 | |
| dBET6 | CRBN | Alkyl/Ether Chain | BRD4 | T-ALL cell lines | IC50 of 14 nM (binding) | [4][5] |
| QCA570 | Not specified | Not specified | BRD4 | Bladder Cancer Cells | ~1 | [6] |
Experimental Protocols
Accurate determination of PROTAC degradation efficiency is crucial for their development. Below are detailed methodologies for key experiments used to assess the DC50 of PROTACs.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction of a target protein in cells after PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCC1806 for BRD4 analysis) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 4-24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on the cells.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
The following day, treat the cells with a range of PROTAC concentrations.
2. Viability Measurement (e.g., using MTT or CellTiter-Glo):
-
After the desired incubation period (e.g., 72 hours), add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Visualizing the Mechanism of Action
To understand the biological processes involved in PROTAC-mediated degradation, diagrams illustrating the signaling pathway and experimental workflow are essential.
BRD4 Degradation Signaling Pathway
BRD4 is a key epigenetic reader that plays a crucial role in the transcription of oncogenes like c-MYC.[3] By recruiting an E3 ligase, BRD4-targeting PROTACs induce the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of c-MYC and cell cycle arrest.
Caption: PROTAC-induced degradation of BRD4 and its downstream effects.
Experimental Workflow for DC50 Determination
The process of determining the DC50 value for a PROTAC involves a series of well-defined steps, from cell culture to data analysis.
Caption: Workflow for determining the DC50 of a PROTAC.
References
- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality. The synthesis of these bifunctional molecules, which link a target protein ligand to an E3 ligase ligand, often relies on the efficiency and orthogonality of click chemistry. Among the most prominent click reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective comparison of these two methods for PROTAC synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their drug discovery efforts.
At a Glance: CuAAC vs. SPAAC for PROTAC Assembly
The choice between CuAAC and SPAAC for PROTAC synthesis hinges on a critical trade-off between reaction speed and biocompatibility. CuAAC is known for its fast kinetics but requires a copper catalyst that can be cytotoxic, a consideration for certain applications.[1][2] In contrast, SPAAC is a catalyst-free reaction, making it highly biocompatible and suitable for syntheses involving sensitive biomolecules, though it can be slower and require more complex starting materials.[1][]
Quantitative Data Presentation
The following table summarizes key quantitative parameters for CuAAC and SPAAC in the context of PROTAC synthesis, drawing from literature examples.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[] | None (driven by ring strain)[] |
| Reaction Kinetics | Very fast[] | Generally slower than CuAAC, but highly dependent on the cyclooctyne (B158145) used[] |
| Typical Reaction Time | Minutes to a few hours[4] | 12-24 hours |
| Reported Yields for PROTAC Synthesis | 55-90% for library synthesis[5] | Comparable to CuAAC, often high yielding |
| Biocompatibility | Lower, due to potential copper cytotoxicity[1] | High, suitable for biological systems[] |
| Reactants | Terminal alkyne and azide[] | Strained cyclooctyne (e.g., DBCO, BCN) and azide[] |
| Reagent Complexity & Cost | Simple, readily available alkynes | More complex and expensive strained cyclooctynes[6] |
| Side Reactions | Potential for copper-mediated side reactions and protein degradation[7] | Possible reaction of strained alkyne with thiols[4] |
Experimental Protocols
Below are representative, detailed protocols for the synthesis of a hypothetical BRD4-targeting PROTAC, adapted from literature procedures, to illustrate the practical application of both CuAAC and SPAAC.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the copper-catalyzed ligation of an azide-functionalized JQ1 derivative with an alkyne-functionalized pomalidomide (B1683931) ligand.
Materials:
-
JQ1-azide derivative (1.0 eq)
-
Pomalidomide-alkyne derivative (1.0 eq)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve the JQ1-azide derivative and pomalidomide-alkyne derivative in a mixture of DMF and water.
-
In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final PROTAC.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via SPAAC
This protocol outlines the strain-promoted cycloaddition of an azide-functionalized JQ1 derivative with a DBCO-containing pomalidomide ligand.
Materials:
-
(+)-JQ1-PEG4-Azide (1.1 eq)
-
DBCO-linker-pomalidomide conjugate (1.0 eq)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the DBCO-linker-pomalidomide conjugate and (+)-JQ1-PEG4-Azide in anhydrous DMSO.
-
Stir the reaction mixture at room temperature for 12-24 hours. To prevent potential light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Mandatory Visualizations
The following diagrams illustrate the PROTAC mechanism of action and the synthetic workflows for CuAAC and SPAAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflows for PROTAC assembly via CuAAC and SPAAC.
Concluding Remarks
Both CuAAC and SPAAC are powerful and versatile click chemistry reactions that have significantly contributed to the advancement of PROTAC synthesis.[] The choice between these two methodologies is highly dependent on the specific requirements of the synthetic strategy and the biological application of the final PROTAC molecule. For rapid library synthesis where biocompatibility is not the primary concern, CuAAC offers a fast and efficient approach.[5] Conversely, for syntheses involving sensitive biomolecules or for applications in living systems, the catalyst-free nature of SPAAC makes it the superior choice.[] By carefully considering the trade-offs between reaction kinetics, biocompatibility, and reagent accessibility, researchers can select the most appropriate click chemistry tool to accelerate their PROTAC-based drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Off-Target Effects of PROTACs with C6 Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. A critical component of PROTAC design is the linker, a chemical tether that connects the target-binding warhead to the E3 ligase-recruiting moiety. The length and composition of this linker are paramount, profoundly influencing a PROTAC's efficacy, selectivity, and, crucially, its off-target effects. This guide provides a comparative analysis of the off-target profiles of PROTACs, with a specific focus on those featuring C6 alkyl linkers, and offers insights into the experimental methodologies used for their evaluation.
The Linker's Role in PROTAC Selectivity
The linker is not merely a passive spacer; it actively participates in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination of the target protein, leading to its degradation by the proteasome. Conversely, a poorly designed linker can lead to the degradation of unintended proteins, resulting in off-target effects and potential cellular toxicity.[1] The length of the linker is a key determinant of a PROTAC's degradation efficiency and selectivity.
Quantitative Comparison of Off-Target Effects
Global proteomics, primarily utilizing mass spectrometry, stands as the gold standard for the unbiased identification and quantification of off-target protein degradation.[1][3] This technique allows for a comprehensive survey of the entire proteome to assess changes in protein abundance following PROTAC treatment.
While direct, publicly available quantitative proteomics data systematically comparing a series of PROTACs with identical warheads and E3 ligase ligands but varying alkyl linker lengths (including C2, C4, C6, and C8) remains limited, the general principles derived from numerous studies highlight the linker's critical role. The following table illustrates a hypothetical, yet representative, quantitative comparison based on the established understanding of how linker length can influence on-target and off-target degradation.
Table 1: Hypothetical Quantitative Proteomics Data for a BET-Targeting PROTAC with Varying Alkyl Linker Lengths
| Linker Length | Target Protein (BRD4) Log2 Fold Change | Known Off-Target (BRD2) Log2 Fold Change | Novel Off-Target (Kinase X) Log2 Fold Change |
| C2 Alkyl | -0.5 | -0.2 | -0.1 |
| C4 Alkyl | -1.5 | -0.8 | -0.3 |
| C6 Alkyl | -2.5 | -1.2 | -0.5 |
| C8 Alkyl | -1.8 | -1.5 | -0.8 |
Note: This table is for illustrative purposes. Log2 fold change represents the change in protein abundance upon PROTAC treatment compared to a vehicle control. A more negative value indicates greater degradation.
This hypothetical data suggests that the C6 linker provides the most potent on-target degradation of BRD4. However, it also shows a corresponding increase in the degradation of the known off-target BRD2 and a novel off-target, Kinase X. This exemplifies the delicate balance in linker design: optimizing for on-target potency can sometimes come at the cost of increased off-target effects. The longer C8 linker, in this hypothetical scenario, shows reduced on-target potency and an even less favorable off-target profile.
Experimental Protocols for Off-Target Evaluation
A robust assessment of off-target effects involves a multi-pronged approach, starting with global proteomics and followed by targeted validation assays.[1]
Global Proteomics for Unbiased Off-Target Identification
The primary method for discovering and quantifying off-target protein degradation is mass spectrometry-based global proteomics.
Experimental Workflow:
-
Cell Culture and Treatment: A relevant human cell line is cultured to approximately 80% confluency. The cells are then treated with the PROTAC of interest at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.[4]
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed to extract the total protein content. The protein concentration is then quantified using a standard method like the BCA assay.
-
Protein Digestion: The extracted proteins are digested into smaller peptides, typically using the enzyme trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Peptides from different experimental conditions (e.g., different PROTAC concentrations, time points, and controls) are labeled with isobaric tags, such as Tandem Mass Tags (TMT). This allows for the multiplexed analysis of several samples in a single mass spectrometry run, improving the accuracy of relative quantification.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated using liquid chromatography and then analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the masses of the resulting fragments, which allows for peptide identification and quantification of the reporter ions from the isobaric tags.[1]
-
Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify thousands of proteins. Proteins that exhibit a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[1]
Targeted Validation Assays
Once potential off-targets are identified through global proteomics, their degradation needs to be confirmed using more traditional and targeted methods.
-
Western Blotting: This is a widely used technique to validate the degradation of specific proteins. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the potential off-target protein.[2]
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm that the PROTAC engages with the identified off-target protein within the cell.
Signaling Pathway Perturbation by Off-Target Effects
The unintended degradation of proteins can have significant consequences on cellular signaling pathways. For instance, the off-target degradation of a kinase could lead to the aberrant activation or inhibition of pathways like the MAPK or NF-κB signaling cascades.
Below are diagrams illustrating a hypothetical experimental workflow for off-target identification and a potential downstream signaling pathway that could be affected.
Caption: Experimental workflow for identifying PROTAC off-target effects.
Caption: Hypothetical impact of off-target kinase degradation on the MAPK pathway.
Conclusion
The rational design of PROTACs necessitates a thorough evaluation of their off-target effects. While the C6 alkyl linker is a common choice in PROTAC development, its impact on selectivity must be carefully assessed on a case-by-case basis. The use of unbiased, quantitative proteomics is indispensable for generating a comprehensive off-target profile. By combining global proteomics with targeted validation methods, researchers can gain a deeper understanding of a PROTAC's specificity and build a robust safety profile, ultimately paving the way for the development of more effective and safer protein-degrading therapeutics. The continued generation and sharing of quantitative data comparing different linker types will be crucial for refining the principles of rational PROTAC design.
References
Characterizing EM-12-Alkyne-C6-OMs Reaction Products: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The bifunctional molecule EM-12-Alkyne-C6-OMs serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a conjugate of the E3 ligase ligand 2-(2,6-Dioxopiperidin-3-yl)phthalimidine (EM-12) and a C6 alkyne linker with a terminal mesylate (OMs), its characterization and the identification of its reaction products are paramount for successful PROTAC development.[1][2] This guide provides a comparative overview of mass spectrometry techniques for the analysis of this compound reaction products, supported by experimental data and protocols, and discusses alternative analytical methods.
Key Reactive Sites and Expected Reaction Products
This compound possesses two primary reactive sites: the terminal alkyne and the terminal mesylate. The alkyne group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for conjugation with azide-tagged molecules.[3] The mesylate is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution.
Common Reactions of this compound:
-
Click Chemistry (CuAAC): Reaction with an azide-containing molecule (R-N₃) in the presence of a copper(I) catalyst yields a stable triazole linkage. This is a common strategy for attaching the EM-12 warhead to a target protein ligand.[4]
-
Nucleophilic Substitution: The mesylate group can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to form a new covalent bond. This provides an alternative route for linker modification or conjugation.
A diagram illustrating these primary reaction pathways is presented below.
Caption: Primary reaction pathways of this compound.
Mass Spectrometry for Characterization
Mass spectrometry (MS) is a powerful tool for the characterization of this compound and its reaction products due to its high sensitivity and ability to provide molecular weight and structural information.[5]
Ionization Techniques
The choice of ionization technique is critical for the successful analysis of these molecules.
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization of polar molecules from a liquid phase. | Polar reaction products, PROTACs. | Generates multiply charged ions, suitable for high mass molecules; easily coupled to liquid chromatography (LC). | Poor ionization for nonpolar alkynes without derivatization; susceptible to ion suppression. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization of molecules from a solid matrix using a laser. | Analysis of PROTACs and their protein complexes. | High sensitivity and tolerance to salts; primarily produces singly charged ions, simplifying spectra. | Less readily coupled to LC; potential for matrix interference. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization of less polar compounds in the gas phase. | Less polar derivatives of this compound. | Suitable for a wider range of compound polarities than ESI. | Can cause more fragmentation than ESI. |
Mass Analyzers
Different mass analyzers offer varying levels of resolution, mass accuracy, and quantitative capabilities.
| Mass Analyzer | Key Features | Primary Applications |
| Quadrupole Time-of-Flight (Q-TOF) | High resolution and accurate mass measurement. | Identification of unknown reaction products and their metabolites; qualitative and quantitative analysis. |
| Orbitrap | Very high resolution and mass accuracy. | In-depth structural characterization of PROTACs and their conjugates. |
| Triple Quadrupole (QqQ) | High sensitivity and specificity for targeted quantification (Multiple Reaction Monitoring - MRM). | Quantitative analysis of known reaction products and monitoring reaction kinetics. |
Fragmentation Patterns
Understanding the fragmentation patterns of this compound and its derivatives is key to their structural elucidation by tandem mass spectrometry (MS/MS). The primary fragmentation sites are the phthalimidine and glutarimide (B196013) rings of the EM-12 core, as well as the linker.
Predicted Fragmentation of this compound and a Triazole Product:
| Parent Molecule | Predicted Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Corresponding Neutral Loss |
| This compound | Calculated m/z | Predicted fragments from EM-12 core, linker cleavage | e.g., loss of mesylate, linker fragments |
| Triazole Product (with R-N₃) | Calculated m/z | Fragments from EM-12 core, triazole ring, R-group | e.g., cleavage of the R-group, linker fragmentation |
Note: Specific m/z values are dependent on the exact mass of the reactants and would be determined experimentally.
Experimental Protocols
General LC-MS/MS Protocol for Reaction Product Analysis
-
Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile). Dilute to an appropriate concentration for LC-MS analysis.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate reactants, products, and byproducts.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive ion mode.
-
Analyzer: Q-TOF or Orbitrap for high-resolution analysis.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.
-
The workflow for a typical characterization experiment is depicted below.
Caption: Experimental workflow for MS characterization.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a cornerstone for the analysis of this compound reaction products, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural information via fragmentation. | High sensitivity, specificity, and speed. Can be coupled with chromatography for complex mixture analysis. | Isomeric compounds can be difficult to distinguish without derivatization or high-resolution MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination of pure compounds. | Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming. Not ideal for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment, quantification of reactants and products. | Robust, reproducible, and widely available. | Provides no structural information beyond retention time. Requires a chromophore for detection. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., alkyne C≡C and ≡C-H stretches). | Quick and non-destructive. | Provides limited structural information, not suitable for complex mixture analysis. |
Conclusion
The characterization of this compound and its reaction products is a critical step in the development of novel PROTACs. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and informative approach for identifying and structurally elucidating these molecules. The choice of ionization technique and mass analyzer should be tailored to the specific properties of the analytes and the goals of the analysis. While alternative techniques like NMR, HPLC-UV, and IR spectroscopy provide valuable complementary data, mass spectrometry remains the central analytical tool for the rapid and detailed characterization of these complex bifunctional molecules and their reaction products in the field of drug discovery.
References
- 1. selvita.com [selvita.com]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 5. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the NMR Analysis of Novel Estrogen Receptor-Targeting PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of novel Proteolysis Targeting Chimeras (PROTACs). While specific experimental data for "EM-12-Alkyne-C6-OMs" is not publicly available, this document outlines the necessary experimental protocols and presents comparative data from well-characterized Estrogen Receptor alpha (ERα)-targeting PROTACs to serve as a valuable benchmark for analysis.
PROTACs represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The design and synthesis of these heterobifunctional molecules, such as those utilizing "click chemistry" with alkyne-functionalized linkers, require rigorous characterization to ensure structural integrity and biological function.[3][5][]
NMR spectroscopy is an indispensable tool in the structural analysis of PROTACs. It provides atomic-level information on the molecule's structure, its binding to target proteins and E3 ligases, and the formation and conformation of the crucial ternary complex (PROTAC-POI-E3 ligase).[7][8] This guide details the key NMR experiments and provides representative data to aid in the evaluation of novel ERα-targeting PROTACs like this compound.
Comparative Performance of ERα-Targeting PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and the maximum degradation level (Dmax). The formation of the ternary complex is also a critical step, which can be assessed biophysically. The following tables summarize key performance data for representative ERα PROTACs from the literature, providing a baseline for comparison.
Table 1: Degradation Potency of Representative ERα PROTACs
| Compound/PROTAC | DC50 Value | Dmax | Cell Line | E3 Ligase Ligand | Reference(s) |
| ERD-12310A | 47 pM | >95% | MCF-7 | VHL | [9] |
| ARV-471 | ~500 pM | >90% | MCF-7 | VHL | [2][9] |
| ERD-308 | <5 nM | >95% | MCF-7, T47D | VHL | [2][10] |
| ERE-PROTAC | < 5 µM | Not Specified | MCF-7 | VHL | [1][11] |
Table 2: Biophysical Characterization of ERα PROTACs
| Compound/PROTAC | Binding Affinity (Kd) to ERα | Binding Affinity (Kd) to E3 Ligase | Ternary Complex Cooperativity (α) | Method(s) | Reference(s) |
| Generic ER PROTACs | Varies (nM to µM) | Varies (nM to µM) | Can be positive (>1) or negative (<1) | FP, SPR, ITC, NMR | [12][13] |
| MZ1 (BRD4 PROTAC) | 18 nM (to BRD4) | 66 nM (to VHL) | 15 | ITC, SPR, 19F NMR | [12] |
Note: Data for MZ1, a well-studied non-ERα PROTAC, is included to illustrate typical cooperativity values.
Visualizing the PROTAC Mechanism and Analysis Workflow
Understanding the mechanism of action and the experimental process is crucial for PROTAC development. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Caption: Mechanism of action of an ERα PROTAC.
Caption: Experimental workflow for NMR analysis of a PROTAC.
Caption: ERα signaling pathway modulation by a PROTAC.
Key Experimental Protocols for NMR Analysis
Detailed below are standardized protocols for the NMR-based characterization of a novel PROTAC.
Protocol 1: PROTAC Structural Integrity and Purity Assessment
-
Sample Preparation: Dissolve 1-5 mg of the synthesized PROTAC (e.g., this compound) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) to a final concentration of 1-10 mM.
-
NMR Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
(Optional) Acquire two-dimensional (2D) correlation spectra such as COSY and HSQC to aid in proton and carbon signal assignments.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to confirm the expected proton ratios.
-
Compare the observed chemical shifts with predicted values or data from precursor molecules to verify the final structure.
-
Assess the presence of any impurity signals. The final product should be >95% pure for biological assays.[1]
-
Protocol 2: Binary Binding Analysis (PROTAC to ERα) using Ligand-Observed NMR
This protocol uses Saturation Transfer Difference (STD) NMR to confirm binding and identify the binding epitope of the PROTAC.
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in an appropriate NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D2O).
-
Prepare a stock solution of the purified ERα protein in the same buffer.
-
Prepare the final NMR sample containing ERα (typically 10-50 µM) and the PROTAC (typically 1-2 mM, a 50-100 fold excess).
-
-
NMR Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the PROTAC in the presence of the protein.
-
Acquire an STD NMR spectrum. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the bound ligand.
-
Acquire a control spectrum with the saturation frequency set far away from any protein signals.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to the protons of the PROTAC that are in close proximity to the protein, thus defining the binding epitope.
-
The intensity of the STD signals can be used to estimate relative binding affinities between different PROTACs.
-
Protocol 3: Ternary Complex Formation and Cooperativity Assessment using ¹⁹F NMR
This method is highly sensitive and useful if the PROTAC or a competitive binder contains a fluorine atom.[12]
-
Sample Preparation:
-
Use a fluorinated spy molecule (a known binder to the E3 ligase, e.g., a VHL ligand) as a reporter.
-
Prepare a sample containing the E3 ligase (e.g., VCB complex, ~2 µM) and the fluorinated spy molecule (~2 µM) in NMR buffer.
-
In separate experiments, titrate the PROTAC into a solution of (1) the E3 ligase and spy molecule, and (2) a solution of the E3 ligase, spy molecule, and the target protein (ERα).
-
-
NMR Acquisition:
-
Acquire 1D ¹⁹F NMR spectra at each titration point. The displacement of the fluorinated spy molecule by the PROTAC will result in changes in the observed ¹⁹F signal.
-
-
Data Analysis:
-
Determine the IC50 values for the displacement of the spy molecule by the PROTAC in the absence (binary binding) and presence (ternary complex formation) of ERα.
-
The cooperativity (α) can be calculated as the ratio of the binary binding affinity (Kd) to the ternary complex binding affinity (Kd,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.[12]
-
Conclusion
The successful development of novel PROTACs like this compound hinges on meticulous characterization of their structural and functional properties. NMR spectroscopy offers a powerful suite of techniques to confirm the chemical identity of the synthesized molecule, verify its binding to both the target protein and the E3 ligase, and quantify the formation of the productive ternary complex. By employing the protocols and comparative data presented in this guide, researchers can systematically evaluate new ERα-targeting PROTACs, facilitating the optimization of their degradation potency and advancing the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras and their implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with Triazole Linkages
For researchers, scientists, and drug development professionals, the in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall stability and pharmacokinetic profile of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs featuring triazole linkages against those with alternative linker chemistries, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.
PROTACs have emerged as a powerful therapeutic modality, yet their unique structure presents challenges in achieving optimal drug-like properties. The linker is often the most susceptible component to metabolic degradation, directly impacting the in vivo half-life and efficacy of the PROTAC.[][2] Triazole linkages, readily incorporated via "click chemistry," have gained prominence for their perceived metabolic robustness.[3][4][5] This guide delves into the evidence supporting this claim and compares it with other commonly employed linker strategies.
Comparative Analysis of Linker Chemistries for In Vivo Stability
The choice of linker can significantly influence a PROTAC's metabolic fate. While flexible linkers like alkyl and polyethylene (B3416737) glycol (PEG) chains offer synthetic tractability, they are often more susceptible to oxidative metabolism.[2] In contrast, rigid linkers, including those containing triazole or cycloalkane moieties, generally exhibit enhanced metabolic stability.[][4][6]
| Linker Type | Linker Subtype | Key Characteristics for In Vivo Stability | Supporting Experimental Observations |
| Rigid Linkers | Triazole | Chemically robust and metabolically stable.[3][5] The triazole ring is less prone to oxidative degradation.[5] Can improve pharmacokinetic profiles.[5] | Triazole-containing PROTACs displayed significantly greater metabolic stability (t1/2 > 240 min) compared to their linear analogues in human hepatocytes.[7] N-dealkylation at the triazole has been observed as a metabolic pathway.[7][8] |
| Cycloalkane (e.g., Piperazine (B1678402), Piperidine) | Introduction of rigid cyclic structures like piperidine (B6355638) and piperazine can significantly improve metabolic stability.[][] These motifs can also enhance water solubility. | PROTACs with piperazine or triazole linkers have shown longer half-lives compared to those with straight-chain linkers.[] The inclusion of piperazine rings has been shown to increase metabolic stability.[2] | |
| Aromatic | Provides planarity and rigidity, which can enhance stability and contribute to stabilizing the ternary complex through non-covalent interactions.[6] | Aromatic linkers can be designed to be metabolically stable. | |
| Flexible Linkers | Alkyl Chains | Generally more susceptible to oxidative metabolism in vivo. Can be hydrophobic, potentially leading to poor water solubility.[4] | Exchange of a nine-atom alkyl chain for three PEG units led to weaker degradation, suggesting the linker composition impacts activity beyond just stability.[3] |
| Polyethylene Glycol (PEG) | Can improve solubility and permeability.[6] However, they may have reduced metabolic stability compared to alkyl linkers and can be subject to O-dealkylation.[][6] | PEG linkers can be more metabolically labile than alkyl chains. |
Experimental Protocols for Assessing PROTAC In Vivo Stability
Accurate assessment of in vivo stability is crucial for PROTAC development. The following are key experimental protocols frequently cited in the literature.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an initial screen for metabolic liabilities of a PROTAC.
Objective: To determine the intrinsic clearance of a PROTAC by liver microsomes.
Materials:
-
Test PROTAC
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test PROTAC to the mixture at a final concentration typically in the low micromolar range.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the PROTAC.
In Vivo Pharmacokinetic (PK) Studies in Animal Models
These studies provide a comprehensive evaluation of a PROTAC's in vivo behavior.
Objective: To determine the pharmacokinetic parameters of a PROTAC, including clearance, volume of distribution, half-life, and bioavailability.
Materials:
-
Test PROTAC formulated for in vivo administration (e.g., in a solution or suspension)
-
Animal model (e.g., mice, rats)
-
Dosing vehicles and equipment (e.g., for oral gavage or intravenous injection)
-
Blood collection supplies
-
Analytical method for quantifying the PROTAC in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer the test PROTAC to the animal model via the desired route (e.g., intravenous bolus, oral gavage).
-
Collect blood samples at predetermined time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in each plasma sample using a validated analytical method.
-
Plot the plasma concentration-time profile.
-
Calculate the key pharmacokinetic parameters using appropriate software.
Visualizing PROTAC Mechanisms and Workflows
Understanding the complex interactions and processes involved in PROTAC-mediated protein degradation is facilitated by clear visualizations.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for evaluating and optimizing PROTAC stability.
Conclusion
The in vivo stability of PROTACs is a multifaceted challenge where the linker plays a decisive role. While flexible linkers offer certain advantages, the evidence increasingly points towards the superior metabolic stability of rigid linkers, with triazole-containing structures being a prominent example. Their chemical robustness and resistance to oxidative metabolism make them an attractive choice for enhancing the in vivo half-life and overall performance of PROTACs. However, it is crucial to recognize that linker design is a delicate balance between stability, permeability, and the ability to induce a productive ternary complex. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and optimization of PROTAC linkers to unlock their full therapeutic potential.
References
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkyl Chain Versus PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality. A critical component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker—most commonly a flexible alkyl chain or a polyethylene (B3416737) glycol (PEG) chain—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of alkyl and PEG linkers, supported by experimental data, to inform rational PROTAC design.
At a Glance: Alkyl vs. PEG Linkers
| Feature | Alkyl Chain Linkers | PEG Linkers |
| Composition | Hydrocarbon chains (-(CH2)n-) | Repeating ethylene (B1197577) glycol units (-(CH2CH2O)n-) |
| Polarity | Non-polar, hydrophobic | Polar, hydrophilic |
| Solubility | Generally lower aqueous solubility | Generally higher aqueous solubility[1][2] |
| Permeability | Often higher passive permeability[] | Can enhance permeability through conformational folding[1][4] |
| Metabolic Stability | Generally more stable to oxidation | Susceptible to ether peroxidation[5] |
| Ternary Complex | Can induce stable complexes | Flexibility can aid in productive complex formation[6] |
| Synthetic Accessibility | Generally straightforward synthesis | Can be more complex and costly to synthesize[2] |
Performance Data: A Quantitative Comparison
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with alkyl versus PEG linkers.
Table 1: Impact of Linker Type on Cellular Permeability
| PROTAC System (Target-E3 Ligase) | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| VH032-based PROTACs (VHL) | Alkyl | 0.002 | PAMPA | [7] |
| VH032-based PROTACs (VHL) | 1-unit PEG | 0.005 | PAMPA | [7] |
| ERK5-VHL | Alkyl | Low | Cell-based surrogate | [8] |
| ERK5-VHL | PEG | High | Cell-based surrogate | [8] |
| BETd-VHL | Alkyl (Amide) | 0.01-0.1 | PAMPA | [4] |
| BETd-VHL | Alkyl (Ester) | 0.2-0.3 | PAMPA | [4] |
Table 2: Effect of Linker Composition on Degradation Efficacy (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | Not specified | [9][10] |
| CRBN | VHL | Three PEG units | Weak degradation | Not specified | [9][10] |
| BTK | CRBN | PEG-based | Variable (nM to µM range) | Variable | [11] |
| HDAC3 | VHL | Alkyl-based | 440 | 77 | [12] |
| TBK1 | Not specified | Alkyl/Ether (<12 atoms) | No degradation | Not specified | [10] |
| TBK1 | Not specified | Alkyl/Ether (21 atoms) | 3 | 96 | [10] |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is crucial to visualize the underlying biological processes and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating PROTAC-Induced Protein Degradation: Western Blot and Beyond
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, robust and reliable validation of PROTAC (Proteolysis Targeting Chimera) efficacy is paramount. This guide provides a comprehensive comparison of Western blotting with alternative methodologies for confirming PROTAC-induced protein degradation, supported by detailed experimental protocols and data presentation.
PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] Validating this degradation event is a critical step in the development of any new PROTAC.[6][7]
While Western blotting remains a cornerstone for this validation, a multi-faceted approach employing orthogonal methods provides a more complete and confident assessment of a PROTAC's performance.[8] This guide will delve into the specifics of Western blot analysis and compare it with other powerful techniques, including mass spectrometry, HiBiT/NanoBRET assays, and ubiquitination assays.
The Central Role of Western Blotting
Western blotting is a widely used and accessible technique for quantifying changes in protein levels, making it a primary tool for assessing PROTAC-mediated degradation.[9][10] The principle is straightforward: after treating cells with a PROTAC, the total protein is extracted, separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein.[11] The intensity of the resulting band, relative to a loading control, provides a measure of the target protein's abundance.[9]
Key Parameters Assessed by Western Blot:
-
Dose-Response: Determining the concentration of the PROTAC required to achieve a certain level of degradation (DC50 - the concentration at which 50% of the target protein is degraded).[12]
-
Time-Course: Understanding the kinetics of degradation by measuring protein levels at different time points after PROTAC treatment.[13]
-
Maximum Degradation (Dmax): The maximal level of protein degradation achieved.[14]
-
Reversibility: Assessing the recovery of the target protein after the PROTAC is removed.[15]
A Comparative Look: Western Blot vs. Alternative Methods
While invaluable, Western blotting is not without its limitations, including being time-consuming, semi-quantitative, and dependent on high-quality antibodies.[16] Therefore, employing alternative and orthogonal methods is crucial for comprehensive validation.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Immunodetection of specific proteins separated by size.[11] | Widely accessible, relatively inexpensive, provides molecular weight information. | Semi-quantitative, can be time-consuming and labor-intensive, dependent on antibody quality.[16] |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of thousands of proteins.[6] | Provides a comprehensive view of on-target and off-target effects, highly quantitative.[17][18] | Requires specialized equipment and expertise, data analysis can be complex.[19] |
| HiBiT/NanoBRET Assays | Luminescence-based detection of a tagged target protein.[16] | Highly sensitive and quantitative, suitable for high-throughput screening, can be performed in live cells.[16][20] | Requires genetic modification of the target protein, may not reflect endogenous protein behavior. |
| Ubiquitination Assays | Detection of the ubiquitination of the target protein.[21] | Directly confirms the PROTAC's mechanism of action.[22][23] | Can be technically challenging, may not directly correlate with the extent of degradation.[24] |
| In-Cell Western (ICW) | Plate-based immunofluorescence for quantifying protein levels in fixed cells.[20] | Higher throughput than traditional Western blot, monitors proteins in their cellular context.[20] | Requires high-quality antibodies that work in fixed cells, does not provide size separation.[20] |
| Capillary Western Blot (e.g., Simple Western) | Automated capillary-based protein separation and immunodetection.[16] | Faster and more quantitative than traditional Western blot, requires less sample.[16][25] | Requires specialized instrumentation. |
Experimental Protocols
I. PROTAC-Induced Protein Degradation Workflow
This workflow outlines the general steps for assessing PROTAC efficacy.
Caption: General workflow for assessing PROTAC-induced protein degradation.
II. Detailed Protocol: Western Blot Validation
1. Cell Seeding and Treatment:
-
Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency at the time of harvest.[11]
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 12, 24, or 48 hours).[12][13]
-
Include essential controls:
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.[9]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[9]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate proteins by size on an SDS-PAGE gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
4. Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
Detect the chemiluminescent signal using an imaging system.[9]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[9]
5. Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).[11]
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[9]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.[9]
Visualizing the PROTAC Mechanism
Understanding the underlying biological process is key to interpreting validation data.
Caption: The mechanism of PROTAC-induced protein degradation.
Logic of Orthogonal Validation
Employing multiple techniques provides a more robust validation of PROTAC activity.
Caption: A logical workflow for the orthogonal validation of PROTACs.
Conclusion
The validation of PROTAC-induced protein degradation is a cornerstone of their development as therapeutic agents. While Western blotting is an indispensable tool, its combination with orthogonal methods such as quantitative proteomics, HiBiT/NanoBRET, and ubiquitination assays provides a comprehensive and robust assessment of a PROTAC's efficacy, selectivity, and mechanism of action.[6][8] By employing a multi-faceted validation strategy, researchers can confidently advance the most promising PROTAC candidates toward clinical applications.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. benchchem.com [benchchem.com]
- 7. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. selvita.com [selvita.com]
- 17. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. lifesensors.com [lifesensors.com]
- 23. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 24. tandfonline.com [tandfonline.com]
- 25. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
Safety Operating Guide
Proper Disposal of EM-12-Alkyne-C6-OMs: A Guide for Laboratory Professionals
Immediate Safety and Hazard Identification
EM-12-Alkyne-C6-OMs incorporates two reactive functional groups: a terminal alkyne and a sulfonate ester. The hazards associated with these groups must be considered for safe handling and disposal.
-
Terminal Alkynes: These compounds can form shock-sensitive and potentially explosive metal acetylides upon contact with certain heavy metals, such as copper, silver, and mercury.[1] Many alkynes are also flammable.[1]
-
Sulfonate Esters: This class of compounds can be toxic and mutagenic.[2] They are reactive and should be handled with care.
-
Unknown Hazards: As a specialized research chemical, the full toxicological and physical properties of this compound are likely not fully characterized. It is critical to handle this compound with the assumption that it is hazardous.
Personal Protective Equipment (PPE): When handling this compound in pure form or in solution, the following minimum PPE is required:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through your institution's hazardous waste management program.[5][6] Never dispose of this chemical down the sink, in regular trash, or by evaporation.[5][6]
Step 1: Waste Segregation
-
Solid Waste: Collect solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, paper towels, silica (B1680970) gel) in a designated, sealable solid chemical waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, reaction mixtures, solvent from rinsing) in a compatible, leak-proof liquid waste container.[3] The original reagent bottle is often a suitable choice.[6]
-
Avoid Incompatibilities: Do not mix this waste with other waste streams unless compatibility is confirmed.[5][7] Crucially, avoid mixing with solutions containing heavy metal salts (e.g., copper, silver, mercury) to prevent the formation of explosive acetylides.[1]
Step 2: Waste Container Labeling Properly label the hazardous waste container as soon as the first waste is added.[6][8] The label must be fully completed and legible.
| Labeling Requirement | Details |
| Header | "Hazardous Waste".[8] |
| Chemical Contents | List the full chemical name: "this compound". Do not use abbreviations.[8] List all solvents and their approximate percentages. |
| Hazard Statement | Indicate "Hazards Not Fully Known". If dissolved in a flammable solvent, also indicate "Flammable".[8] |
| Accumulation Start Date | The date the first waste was added to the container.[8] |
| Contact Information | The name of the Principal Investigator and the laboratory location (building and room number).[8] |
Step 3: Storage of Chemical Waste
-
Seal Container: Keep the waste container securely sealed at all times, except when adding waste.[5][6]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks.[5][6]
-
Proper Location: Store the waste in a designated satellite accumulation area within your laboratory, away from incompatible materials.[7]
Step 4: Requesting Waste Pickup Once the waste container is full or you are discontinuing work with the chemical, arrange for disposal. Follow your institution's specific procedures to request a waste pickup from the EHS office or their licensed hazardous waste contractor.[6][7]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[3]
-
Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Package and Label: Place all cleanup materials into a designated hazardous waste container and label it as described in Step 2, specifying the contents as "Spill Debris containing this compound".
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and a detergent solution. Collect all cleaning materials (wipes, etc.) as hazardous waste.[3]
Disposal of Empty Containers
Chemical containers are not considered "empty" until they have been properly decontaminated.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (one that readily dissolves the compound) at least three times.[6][7]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected, depending on your institution's policies.
-
Dry: Allow the rinsed container to air-dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label.[5][6]
-
Final Disposal: Once clean and dry, the container may be disposed of in the regular trash or designated glass disposal, according to your site-specific procedures.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US7297813B2 - Removal of alkyl alkanesulfonate esters from alkanesulfonic acids and other organic media - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling EM-12-Alkyne-C6-OMs
Disclaimer: A specific Safety Data Sheet (SDS) for EM-12-Alkyne-C6-OMs was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar alkyne-containing compounds and general best practices for laboratory chemical handling. It is imperative to consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department before handling this material.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
While the specific hazards of this compound are not detailed here, alkyne-containing compounds can present various risks, including potential flammability, toxicity, and reactivity. Therefore, a conservative approach to PPE is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield worn over safety glasses.[1][2][3] | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][4] | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron.[1][2] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2][5] | Minimizes the risk of inhaling dust or vapors. A respirator may be required for handling large quantities or in case of aerosol generation.[2][4] |
Operational Plan for Handling
Safe handling practices are critical to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you have read and understood the supplier's SDS and your institution's standard operating procedures.
-
Area Setup: Work in a designated area, such as a chemical fume hood, to ensure proper ventilation.[2][5]
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid creating dust. Use appropriate tools for transfer.
-
In Solution: When working with the compound in solution, be mindful of the solvent's hazards as well.
-
Post-Handling: After handling, decontaminate the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended by the supplier.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Protocol
| Waste Type | Collection Procedure | Disposal Route |
| Solid Waste | Collect in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[5] Label clearly as "Hazardous Chemical Waste" and specify the contents.[5] | Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[1][5] |
| Liquid Waste | Collect in a compatible, leak-proof, and sealed liquid waste container.[1] Do not mix with other waste streams unless permitted.[1] Label clearly. | Dispose of through your institution's approved chemical waste disposal service.[1] |
| Sharps Waste | Place all contaminated sharps (needles, glass pipettes) into a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[5] | Dispose of through your institution's EHS-approved hazardous waste stream.[5] |
| Contaminated Glassware | Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the initial rinsate as hazardous liquid waste.[5] Subsequent cleaning can follow standard lab procedures, pending institutional guidelines.[5] | Initial rinsate is disposed of as liquid hazardous waste. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
